Executive Summary 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS 3208-69-3), frequently referred to in laboratory shorthand as MeOBhg (Methyl Borate of Hexylene Glycol), represents a critical class of cyclic boronic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS 3208-69-3), frequently referred to in laboratory shorthand as MeOBhg (Methyl Borate of Hexylene Glycol), represents a critical class of cyclic boronic esters.[] While the pinacol derivative (MeOBpin) dominates general literature, MeOBhg offers a distinct advantage profile: it is derived from the cost-effective 2-methyl-2,4-pentanediol (hexylene glycol), exhibits superior hydrolytic stability compared to acyclic borates, and serves as a potent electrophilic boron source for synthesizing aryl- and alkyl-boronic esters.
This guide details the physicochemical properties, synthesis, and mechanistic utility of MeOBhg, designed for researchers requiring a robust, scalable alternative to pinacol-based systems.
Part 1: Chemical Identity & Physicochemical Profile[2]
MeOBhg is a six-membered heterocyclic compound containing a boron atom flanked by two oxygen atoms and a methoxy group. Unlike the five-membered dioxaborolane rings (e.g., pinacol esters), the six-membered dioxaborinane ring adopts a chair-like conformation, influencing its steric protection and reactivity.
Table 1: Physicochemical Specifications
Property
Specification
CAS Number
3208-69-3
IUPAC Name
2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
Common Abbreviation
MeOBhg
Molecular Formula
C₇H₁₅BO₃
Molecular Weight
158.00 g/mol
Physical State
Colorless Liquid
Boiling Point
~55–60 °C at reduced pressure (e.g., 50 mmHg)*
Solubility
Miscible with THF, Et₂O, CH₂Cl₂, Hexane; hydrolyzes in water.[2][3][4][5]
Stability
Moisture sensitive; store under inert atmosphere (Ar/N₂).
*Note: Boiling points for this class of compounds are pressure-dependent. The hydride analogue (HBhg) boils at 55-56°C/51 mmHg; MeOBhg exhibits similar volatility.
Part 2: Synthesis & Preparation Protocol
The synthesis of MeOBhg is a classic example of equilibrium-driven transesterification . It is prepared by condensing trimethyl borate with 2-methyl-2,4-pentanediol (hexylene glycol). This reaction is thermodynamically controlled and requires the removal of methanol to drive the equilibrium to completion.
Mechanism: Transesterification
The reaction proceeds via the successive displacement of methoxy groups on the boron center by the hydroxyl groups of the diol. The six-membered ring formation is favored due to the chelate effect, although slightly less entropically favored than five-membered rings.
Experimental Protocol: Preparation of MeOBhg
Note: This protocol is scalable from grams to kilograms.
Solvent: None (Neat reaction) or Toluene (for azeotropic removal)
Step-by-Step Methodology:
Setup: Equip a round-bottom flask with a magnetic stir bar, a Vigreux fractionating column, and a distillation head with a condenser.
Addition: Charge the flask with hexylene glycol (1.0 equiv) under an inert atmosphere (Nitrogen).
Reaction: Add trimethyl borate (1.1 equiv) dropwise at room temperature. The reaction is slightly endothermic; mild heating may be required to initiate.
Equilibrium Shift: Heat the mixture to 60–70 °C. Methanol (b.p. 64.7 °C) will begin to reflux.
Distillation: Slowly increase the bath temperature to distill off the methanol/trimethyl borate azeotrope (approx. 54 °C).
Purification: Once methanol evolution ceases, apply vacuum (approx. 20–50 mmHg) to distill the product. MeOBhg distills as a clear, colorless liquid.[4][5]
Storage: Store the distilled product in a Schlenk flask or sealed bottle under Argon.
Visualization: Synthesis Pathway
Figure 1: Synthesis of MeOBhg via transesterification of trimethyl borate with hexylene glycol.
Part 3: Mechanistic Utility & Applications
MeOBhg acts as a "masked" boron source. The methoxy group is labile and easily displaced by carbon nucleophiles (Grignard or Organolithium reagents), while the hexylene glycol backbone remains attached to the boron, protecting it from further nucleophilic attack and preventing polymerization.
Synthesis of Boronic Esters (R-Bhg)
The primary application of MeOBhg is the synthesis of aryl- or alkyl-boronic esters, which are precursors for Suzuki-Miyaura cross-coupling reactions.
Reaction Workflow:
Nucleophilic Attack: An organometallic reagent (e.g., Phenylmagnesium bromide) attacks the boron center of MeOBhg.
Ate-Complex Formation: A tetrahedral boronate "ate" complex is formed.
Elimination: The methoxide group is eliminated (often assisted by acidic workup or spontaneous dissociation), yielding the desired organoboronic ester (Ph-Bhg).
Advantages over Pinacol (Bpin):
Atom Economy: Hexylene glycol is significantly cheaper than pinacol.
Solubility: Bhg esters often possess higher lipophilicity, aiding solubility in non-polar solvents used in polymerizations.
Crystallinity: Some Bhg derivatives crystallize more readily than their Bpin counterparts, facilitating purification without chromatography.
Polymerization Catalysts
MeOBhg is utilized in coordination polymerization. It can act as a chain transfer agent or a Lewis acid modifier in the polymerization of olefins or epoxides. The steric bulk of the hexylene glycol ring modulates the Lewis acidity of the boron center, tuning the catalyst's activity.
Visualization: Grignard Reaction Pathway
Figure 2: Conversion of MeOBhg to functionalized boronic esters via Grignard reagents.
Part 4: Safety & Handling (MSDS Summary)
While specific toxicological data for CAS 3208-69-3 is less abundant than for Bpin, standard organoboron safety protocols apply.
Flammability: As a methyl borate derivative, the compound is flammable. Vapors may form explosive mixtures with air.
Hydrolysis: Reacts with water to release Hexylene Glycol and Boric Acid/Methanol.
Storage: Must be stored under inert gas (Nitrogen/Argon) in a cool, dry place.
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.
References
Woods, W. G.; Bengelsdorf, I. S. (1966). Reaction of Glycols with Trimethyl Borate. Journal of Organic Chemistry. Link (Foundational synthesis of cyclic borates).
Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. Tetrahedron. (Discusses the stability and utility of dioxaborinane rings).
Lennox, A. J. J.; Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link (Comparative analysis of Bpin vs. Bhg esters).
PubChem Database. (n.d.). Compound Summary for CAS 3208-69-3. National Center for Biotechnology Information. Link
An In-depth Technical Guide to the Synonyms, Synthesis, and Applications of Borate Esters Derived from 2-Methyl-2,4-pentanediol
For professionals in research, science, and drug development, a precise understanding of chemical nomenclature and reactivity is paramount. This guide provides a detailed exploration of the chemical species often ambiguo...
Author: BenchChem Technical Support Team. Date: February 2026
For professionals in research, science, and drug development, a precise understanding of chemical nomenclature and reactivity is paramount. This guide provides a detailed exploration of the chemical species often ambiguously referred to as "Methyl hexylene glycol borate." We will clarify the correct terminology, delve into the synthesis of these compounds, and explore their diverse applications. The foundation of this discussion lies in the precursor molecule, 2-Methyl-2,4-pentanediol, more commonly known as hexylene glycol.
Deciphering the Nomenclature: From Hexylene Glycol to its Borate Esters
The term "Methyl hexylene glycol borate" is not a standard chemical name and can lead to confusion. The parent molecule is 2-Methyl-2,4-pentanediol , a chiral diol with the chemical formula C6H14O2.[1] It is widely known by its common trade name, hexylene glycol .[2]
The "borate" suffix indicates the formation of a borate ester. This occurs when a boron-containing compound, most commonly boric acid or its anhydride, reacts with the hydroxyl groups of an alcohol. In the case of 2-Methyl-2,4-pentanediol, its two hydroxyl groups can react to form a cyclic borate ester.
Therefore, the correct terminology refers to the borate esters of 2-Methyl-2,4-pentanediol . Synonyms for the parent diol are numerous and include:
A specific example of a borate ester derived from hexylene glycol is Vinylboronic acid 2-methyl-2,4-pentanediol ester , which has the synonym 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane and the CAS Number 4627-10-5.
Physicochemical Properties of the Precursor: 2-Methyl-2,4-pentanediol
Understanding the properties of 2-Methyl-2,4-pentanediol is crucial to comprehending the characteristics of its borate ester derivatives.
Synthesis of 2-Methyl-2,4-pentanediol Borate Esters: A Generalized Protocol
The formation of borate esters from 2-Methyl-2,4-pentanediol is a classic esterification reaction. The following is a generalized protocol for the synthesis of a simple cyclic borate ester using boric acid.
Reaction Pathway
Caption: Reaction of 2-Methyl-2,4-pentanediol with Boric Acid.
Experimental Workflow
Caption: Generalized workflow for borate ester synthesis.
Step-by-Step Methodology
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, charge equimolar amounts of 2-Methyl-2,4-pentanediol and boric acid.
Solvent Addition & Mixing: Add a suitable azeotropic solvent, such as toluene or xylene, to facilitate the removal of water. Begin stirring to ensure a homogenous mixture.
Heating and Reflux: Heat the mixture to the reflux temperature of the solvent. The reaction will commence, and water will be formed as a byproduct.
Water Removal: The water will be removed from the reaction mixture as an azeotrope with the solvent and collected in the Dean-Stark trap. The removal of water drives the equilibrium towards the formation of the ester.
Reaction Monitoring: Monitor the progress of the reaction by tracking the amount of water collected in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been collected. Further analysis can be performed using techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
Product Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by vacuum distillation or recrystallization, depending on its physical state.
Diverse Applications of 2-Methyl-2,4-pentanediol and its Borate Esters
Both the parent diol and its borate ester derivatives have found utility in a wide range of industrial and research applications.
2-Methyl-2,4-pentanediol (Hexylene Glycol)
Cosmetics and Personal Care: It functions as a surfactant, emulsifier, and viscosity-reducing agent in skincare and cosmetic products. It is also used in hair care, soap, and eye cosmetic products.[1]
Coatings and Solvents: A significant portion of its production is used in the industrial coatings industry as a component in lacquers, varnishes, and paints.[2] It is also a potential substitute for glycol ethers.[6]
Industrial Fluids: It is used as a coupling agent in hydraulic fluids and as an antifreeze.[2]
Laboratory Applications: In protein crystallography, it is employed as a precipitant and cryoprotectant.[1][6]
Chemical Intermediate: It serves as a building block in chemical synthesis.[6]
Borate Esters of 2-Methyl-2,4-pentanediol
Reagents in Organic Synthesis: These esters are used in the synthesis of functionalized boronic esters.[6] For instance, they are used in the preparation of vinylboronates.[6]
Lubricant Additives: Borate esters, in general, are known to be effective anti-wear and friction-reducing additives in lubricants.
Flame Retardants: Boron compounds often exhibit flame retardant properties.
Polymer Modification: They can be used as cross-linking agents or modifiers in polymer chemistry.
Safety and Handling
2-Methyl-2,4-pentanediol is considered an irritant to the skin and eyes.[7] It is important to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses. For its borate esters, the safety profile may vary depending on the specific structure, and the Safety Data Sheet (SDS) for the particular compound should always be consulted before use.
Conclusion
While the term "Methyl hexylene glycol borate" is imprecise, it points to an important class of compounds: the borate esters of 2-Methyl-2,4-pentanediol. A thorough understanding of the nomenclature, synthesis, and properties of both the parent diol and its ester derivatives is essential for their effective and safe application in research and industry. This guide provides a foundational understanding for scientists and developers working with these versatile chemicals.
An In-Depth Technical Guide to 4,4,6-Trimethyl-1,3,2-dioxaborinane Derivatives: Synthesis, Stability, and Strategic Applications Executive Summary Organoboron compounds, particularly boronic acids and their esters, are i...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 4,4,6-Trimethyl-1,3,2-dioxaborinane Derivatives: Synthesis, Stability, and Strategic Applications
Executive Summary
Organoboron compounds, particularly boronic acids and their esters, are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. While pinacol (Bpin) esters have long been the default choice for stabilizing volatile boronic acids, they present challenges related to cost and, in some cases, sluggish reactivity. This guide introduces 4,4,6-trimethyl-1,3,2-dioxaborinane derivatives—boronic esters derived from the inexpensive bulk chemical 2-methyl-2,4-pentanediol (hexyleneglycol)—as a superior strategic alternative. These derivatives offer an exceptional balance of high stability, enhanced reactivity, and economic viability, making them highly attractive for applications ranging from academic research to large-scale pharmaceutical and materials science manufacturing. This document provides a comprehensive overview of their synthesis, a comparative analysis of their properties, and detailed protocols for their application in cornerstone reactions like the Suzuki-Miyaura coupling.
Introduction: A Strategic Evolution in Boronic Ester Chemistry
The advent of palladium-catalyzed cross-coupling reactions revolutionized molecular construction, with the Suzuki-Miyaura reaction standing out for its functional group tolerance and operational simplicity.[1][2] The reaction's utility, however, is intrinsically linked to the stability of the organoboron reagent. Free boronic acids, while fundamental, are often prone to decomposition via protodeboronation and trimerization into boroxines, complicating their isolation, purification, and storage.[3][4]
This instability led to the widespread adoption of boronic esters as protecting groups, with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol) esters becoming the industry standard.[3] Pinacol esters are generally stable to chromatography and a wide range of reaction conditions. However, their reliance on the expensive starting material, pinacol, and their sometimes-insufficient reactivity have created a need for more practical alternatives.[5]
Enter 4,4,6-trimethyl-1,3,2-dioxaborinane derivatives (hereafter referred to as "Bhg" esters, for hexylene glycol). These six-membered cyclic esters provide a robust, cost-effective, and highly reactive platform that addresses the key limitations of both free boronic acids and pinacol esters.[5] Their enhanced stability stems from the unique structural features of the six-membered dioxaborinane ring, making them exceptionally easy to handle, purify by column chromatography, and store long-term.[5]
Section 1: Synthesis and Preparation of Bhg Derivatives
The accessibility of Bhg derivatives is a primary driver of their adoption. They can be efficiently prepared from readily available starting materials through several reliable synthetic routes.[5]
The Parent Reagent: 4,4,6-Trimethyl-1,3,2-dioxaborinane (HBhg)
The parent dialkoxyborane, HBhg, is a stable hydroborating agent. Its synthesis is straightforward, typically involving the reaction of 2-methyl-2,4-pentanediol with a borane source, such as borane dimethyl sulfide complex (BMS), in an anhydrous solvent like dioxane.[5][6]
Caption: Synthesis of the parent borane, HBhg.
Synthesis of Functionalized 2-Substituted-Bhg Derivatives
The true versatility of the platform lies in its functionalized derivatives (e.g., Aryl-Bhg, Alkenyl-Bhg).
Method A: Condensation with Boronic Acids: This is the most common and direct method. A pre-existing aryl or vinylboronic acid is condensed with 2-methyl-2,4-pentanediol, typically with azeotropic removal of water, to yield the stable Bhg ester. The thermodynamic stability of the six-membered ring drives this reaction to completion.[6]
Method B: Metal-Catalyzed Borylation: For substrates where the boronic acid is unavailable, Bhg esters can be prepared via palladium- or copper-catalyzed C-H or C-X (X = I, Br, OTf) borylation reactions using bis(hexyleneglycolato)diboron or the parent HBhg.[5]
Method C: From Organometallics: Quenching organometallic reagents like Grignard or organolithium compounds with a trialkoxyborane (e.g., trimethyl borate) followed by acidic workup and esterification with 2-methyl-2,4-pentanediol is another effective route.[5]
Experimental Protocol: Synthesis of 2-Phenyl-4,4,6-trimethyl-1,3,2-dioxaborinane
This protocol describes the straightforward synthesis via condensation, a testament to the system's trustworthiness and simplicity.
Materials:
Phenylboronic acid (1.0 eq)
2-Methyl-2,4-pentanediol (1.1 eq)
Toluene
Magnesium sulfate (anhydrous)
Dean-Stark apparatus
Procedure:
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add phenylboronic acid (1.0 eq), 2-methyl-2,4-pentanediol (1.1 eq), and toluene (approx. 0.2 M concentration).
Reaction: Heat the mixture to reflux. The water generated from the condensation reaction will be collected in the Dean-Stark trap.
Monitoring: Monitor the reaction by TLC or GC-MS until the starting phenylboronic acid is fully consumed (typically 2-4 hours).
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude oil can often be used directly. For higher purity, dissolve the residue in a minimal amount of a non-polar solvent (e.g., hexanes) and pass it through a short plug of silica gel, eluting with a hexane/ethyl acetate mixture. The product is stable to silica gel chromatography.[5]
Isolation: Concentrate the eluent to yield 2-phenyl-4,4,6-trimethyl-1,3,2-dioxaborinane as a stable oil or solid.
Section 2: Physicochemical Properties and Enhanced Stability
The superior performance of Bhg esters is a direct result of their molecular structure. The six-membered dioxaborinane ring, substituted with three methyl groups, confers a unique combination of steric and electronic properties that lead to high stability.[6][7]
Causality of Stability
The enhanced stability of Bhg esters compared to five-membered dioxaborolanes (like Bpin) can be attributed to several factors:
Reduced Ring Strain: Six-membered rings are generally less strained than five-membered rings, contributing to greater thermodynamic stability.[6][7]
Steric Shielding: The gem-dimethyl group at the 4-position and the methyl group at the 6-position sterically hinder the approach of water or other nucleophiles to the electrophilic boron center, significantly slowing down hydrolysis and protodeboronation.[6]
Comparative Stability Data
The practical implications of this stability are significant, particularly in purification and handling.
Bhg derivatives excel as coupling partners in a variety of metal-catalyzed reactions, most notably the Suzuki-Miyaura coupling.
The Suzuki-Miyaura Cross-Coupling Reaction
This reaction is the cornerstone application for Bhg derivatives, used to construct C(sp²)-C(sp²) bonds in the synthesis of biaryls, polyenes, and other conjugated systems.[1][8]
Mechanistic Overview:
The catalytic cycle involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl halide (or triflate) bond, forming a Pd(II) complex.
Transmetalation: The organic group is transferred from the boron atom of the Bhg ester to the palladium center. This step requires activation by a base to form a more nucleophilic "ate" complex.
Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoanisole with 2-Phenyl-Bhg
This self-validating protocol demonstrates the efficiency of Bhg esters in a standard cross-coupling reaction.
Inert Atmosphere: Add 4-iodoanisole, 2-phenyl-Bhg, and Pd(PPh₃)₄ to a Schlenk flask. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Reagent Addition: Add dioxane, followed by the aqueous K₂CO₃ solution via syringe. The use of a biphasic system with a phase-transfer catalyst can sometimes be beneficial but is often not necessary.
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or GC-MS. The high stability of the Bhg ester minimizes side reactions, leading to cleaner conversions. Reactions are typically complete within 2-12 hours.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Filter and concentrate the organic layer. The crude product can be purified by column chromatography on silica gel to yield the pure biaryl product, 4-methoxybiphenyl.
Specialized Applications: The Vinyl-Bhg Reagent
The derivative 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane is an exceptionally useful and stable reagent. It serves as a synthetic equivalent of a vinyl anion or a vinyl dianion, enabling the stereoselective synthesis of complex polyenes and other vinyl-containing structures through sequential Heck and Suzuki-Miyaura reactions.[9] Its stability allows for precise control over reactivity that is difficult to achieve with more volatile vinylboron reagents.
Section 4: Impact on Drug Discovery and Materials Science
The favorable properties of Bhg derivatives extend their utility beyond academic synthesis into applied fields.
Medicinal Chemistry
Boron-containing compounds are an emerging class of pharmaceuticals, with boronic acids acting as potent enzyme inhibitors.[6] The stability and ease of handling of Bhg esters make them ideal intermediates for the synthesis of complex active pharmaceutical ingredients (APIs). They allow for the late-stage introduction of boronic acid functionalities under mild conditions, a critical advantage in multi-step drug development campaigns.[2]
Materials Science
In materials science, Bhg derivatives are used to synthesize vinyl-containing polymers.[6] Through Suzuki-Miyaura polymerization, vinyl-Bhg can be incorporated into polymer backbones or as side chains. This introduces controlled points of unsaturation that can be used for subsequent cross-linking or functionalization, allowing for the fine-tuning of material properties like thermal stability, conductivity, and mechanical strength.[6]
Conclusion and Future Outlook
4,4,6-trimethyl-1,3,2-dioxaborinane derivatives represent a significant advancement in organoboron chemistry. They provide a compelling combination of bench-top stability, high reactivity, and low production cost that is unmatched by other boronic acid surrogates. Their proven efficacy in the robust Suzuki-Miyaura coupling and other transformations makes them a first-choice reagent for researchers, scientists, and drug development professionals.
Future research will likely focus on expanding their application in other catalytic systems, exploring their potential in solid-phase synthesis, and developing new chiral variants for asymmetric synthesis. As the chemical industry continues to prioritize efficiency, safety, and sustainability, the adoption of these versatile and economical reagents is poised to grow significantly.
References
Bremner, C., et al. (n.d.). A stereoselective synthesis of 1,6-diphenyl-1,3,5-hexatrienes utilising 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane as a two-carbon alkenyl building block. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Available at: [Link]
Woods, W. G., & Strong, P. L. (1966). 4,4,6-Trimethyl-1,3,2-dioxaborinane. A Stable Dialkoxyborane. Journal of the American Chemical Society.
PubChem. (n.d.). 2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane). National Center for Biotechnology Information. Available at: [Link]
Pastó, D. J., & Snyder, R. (1966). 2-Vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane. II. Derivatives. The Journal of Organic Chemistry.
PubChem. (n.d.). 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane. National Center for Biotechnology Information. Available at: [Link]
Chavant, P. Y., & PraveenGanesh, N. (2014). Preparations and Applications of Hexyleneglycol Organoboronic Esters. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly. Royal Society of Chemistry.
Chembase.cn. (n.d.). 1,3,2-Dioxaborinane, 2,2'-((1,1,3-trimethyl-1,3-propanediyl)bis(oxy))bis(4,4,6-trimethyl-). Available at: [Link]
ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. Available at: [Link]
Chongqing Chemdad Co., Ltd. (n.d.). 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane. Available at: [Link]
ResearchGate. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Available at: [Link]
Ncube, B., et al. (2017). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 22(10), 1660. Available at: [Link]
Semantic Scholar. (2020, January 1). Catalysts for Suzuki–Miyaura Coupling Reaction. Available at: [Link]
Technical Guide: Cyclic Boronic Acid Esters from 2-Methyl-2,4-Pentanediol (MPD)
[1] Executive Summary This guide details the synthesis, physicochemical properties, and strategic applications of boronic acid esters derived from 2-methyl-2,4-pentanediol (MPD) .[1] While pinacol esters (Bpin) are the i...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide details the synthesis, physicochemical properties, and strategic applications of boronic acid esters derived from 2-methyl-2,4-pentanediol (MPD) .[1] While pinacol esters (Bpin) are the industry standard for stability, MPD esters (4,4,6-trimethyl-1,3,2-dioxaborinanes) offer a critical advantage: crystallinity .[1]
For researchers struggling with oily, impure boronic acids or the difficulty of removing the pinacol group, MPD esters provide a "Goldilocks" solution: they are stable enough for storage and chromatography but possess a kinetic lability that allows for easier hydrolysis and transesterification compared to their pinacol counterparts.
Part 1: The Chemical Rationale
Structural Thermodynamics
The reaction between a boronic acid and MPD forms a six-membered dioxaborinane ring. Unlike the five-membered dioxaborolane ring of pinacol esters, the MPD ester adopts a chair-like conformation.
Steric Bulk: The three methyl groups (at positions 4, 4, and 6) provide significant steric shielding to the boron center, preventing the formation of boroxines (anhydride trimers) which plagues free boronic acids.
Lipophilicity: The hydrocarbon backbone renders these esters highly soluble in common organic solvents (DCM, EtOAc, Toluene), facilitating standard silica gel chromatography.[1]
Crystallinity: The rigid, chiral (or racemic) backbone of MPD often forces otherwise oily boronic acids to crystallize. This is the primary driver for selecting MPD over pinacol for purification purposes.
Stability Spectrum
Understanding where MPD falls on the stability spectrum is vital for experimental design:
Feature
Free Boronic Acid
MPD Ester (Dioxaborinane)
Pinacol Ester (Bpin)
State
Solid (often variable stoichiometry)
Crystalline Solid
Solid or Oil
Hydrolytic Stability
Low (Reversible)
Moderate (Tunable)
High (Hard to remove)
Atom Economy
High
Moderate
Moderate
Purification
Difficult (Polar/Streaks)
Easy (Recrystallization/Silica)
Easy (Silica)
Deprotection
N/A
Acid/Base Hydrolysis
Oxidative Cleavage often required
Part 2: Synthesis & Mechanism
The formation of MPD esters is a reversible condensation driven by the removal of water.
Reaction Mechanism
The reaction follows a standard acid-catalyzed esterification pathway. Because the reaction is an equilibrium, Le Chatelier's principle must be applied by removing water physically (Dean-Stark) or chemically (desiccants).[1]
Catalyst: None usually required; optional p-TsOH (1 mol%) for unreactive substrates.[1]
Step-by-Step:
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
Charging: Add the boronic acid and MPD to the flask. Dissolve in toluene (approx. 5-10 mL per gram of substrate).[1]
Reflux: Heat the mixture to reflux. Water will azeotrope with toluene and collect in the trap.
Monitoring: Continue reflux until water evolution ceases (typically 1-3 hours).
Workup: Cool to room temperature.
If product crystallizes: Filter and wash with cold hexanes.[1]
If product remains soluble:[1] Concentrate in vacuo.[1] The residue will often solidify upon standing or triturating with pentane/hexanes.
Part 3: The "Purification Trick" (Self-Validating System)
This is the primary application for MPD in high-value synthesis. If you have a crude boronic acid that is an impure oil and refuses to crystallize, converting it to the MPD ester is a reliable purification strategy.
Workflow: "Oil to Crystal"[1]
Derivatization: Treat the crude boronic acid oil with MPD in Toluene/THF (room temperature stirring with MgSO4 is often sufficient if heating is unsafe).
Isolation: Filter off the desiccant and evaporate the solvent.
Crystallization: Dissolve the resulting oil in a minimum amount of hot ethyl acetate, then slowly add hexanes until cloudy. Cool to 4°C.[1]
Result: The MPD ester typically crystallizes, leaving impurities in the mother liquor.
Validation: Verify purity via 1H NMR. The MPD methyl signals (singlets/doublets around 1.2-1.4 ppm) are diagnostic.[1]
Part 4: Utility in Cross-Coupling & Deprotection
Unlike pinacol esters, which are often used as the final coupling partner due to their robustness, MPD esters offer flexibility: they can be used directly or hydrolyzed.
Direct Suzuki-Miyaura Coupling
MPD esters participate in Pd-catalyzed coupling, but the rate of transmetallation is generally slower than that of free boronic acids.
Condition Adjustment: Use aqueous bases (K2CO3, K3PO4) to facilitate the in situ hydrolysis of the ester to the active boronate species.
Solvent System: Dioxane/Water (4:[1]1) or Toluene/Water systems are ideal to ensure the ring opens.
Recovery of Free Boronic Acid (Deprotection)
This is where MPD shines over Pinacol.[1] The 6-membered ring is more susceptible to hydrolysis.
Add Sodium Periodate (NaIO4, 2-3 equiv) OR simply adjust pH to <3[1] with 1M HCl if the substrate tolerates acid.
Stir for 1-4 hours.
Extract the free boronic acid into organic solvent (or precipitate it).[1]
Part 5: Troubleshooting & FAQ
Q: My MPD ester is not crystallizing.
A: Try triturating with n-pentane at -20°C. If that fails, check for residual solvent (toluene holds on tight).[1]
Q: The reaction isn't going to completion.
A: Water removal is likely insufficient.[1] Ensure your molecular sieves are activated or your Dean-Stark trap is functioning.
Q: Can I use MPD esters in anhydrous couplings?
A: Yes, but they are less reactive than Bpin esters in anhydrous conditions.[1] You may need a stronger activator (e.g., Ag2O) to promote transmetallation.[1]
References
Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Hall, D. G.[1] (Ed.).[1] (2011).[1][2] Wiley-VCH.[1] [1]
A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters. ResearchGate. (Accessed 2024).[1]
Synthetic strategies for the synthesis of boronic acid esters-based vitrimers. ResearchGate. (Accessed 2024).[1]
4,4,6-Trimethyl-1,3,2-dioxaborinane Properties and Applications. Smolecule. (Accessed 2024).[1]
Process for purification of boronic acid and its derivatives. Google Patents. (Accessed 2024).[1]
2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane: Physicochemical Profile and Synthetic Utility
[1] Executive Summary 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS: 3208-69-3 ) is a cyclic boronic ester derived from the condensation of 2-methyl-2,4-pentanediol (hexylene glycol) and a methyl borate source.[] In...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS: 3208-69-3 ) is a cyclic boronic ester derived from the condensation of 2-methyl-2,4-pentanediol (hexylene glycol) and a methyl borate source.[] In the field of organometallic chemistry and drug development, this compound serves as a critical borylating agent and a versatile protecting group for boronic acids.
Distinguished by its six-membered dioxaborinane ring, it offers a unique stability profile compared to the more common five-membered pinacol esters (Bpin). Its structural rigidity and specific steric environment make it an invaluable tool for Suzuki-Miyaura cross-coupling reactions , polymer functionalization, and tribological applications where controlled boron release is required.
The molecular weight of 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is derived from its empirical formula
. Accurate dosing in synthetic protocols requires accounting for the natural isotopic distribution of Boron (: ~19.9%, : ~80.1%).
Property
Value
Notes
Molecular Formula
Hexylene glycol backbone + Methoxy-boron
Average Molecular Weight
158.00 g/mol
Standard value for stoichiometric calculations
Monoisotopic Mass
158.1114 Da
Based on (most abundant)
Exact Mass ()
157.1151 Da
Significant for high-res mass spectrometry
CAS Number
3208-69-3
Unique identifier
Physical State
Colorless Liquid
Typically clear, moisture-sensitive
Density
~0.96 g/mL
Estimated at 25°C (analogous to Bpin)
Structural Isomerism
Unlike symmetric pinacol esters, the hexylene glycol backbone introduces chirality at the C6 position (derived from the chiral center of 2-methyl-2,4-pentanediol). Commercial reagents are typically supplied as racemates , though enantiopure forms can be synthesized if chiral retention is necessary for downstream stereoselective couplings.
Synthetic Pathways and Protocol
The synthesis of 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a classic transesterification process. It is thermodynamically driven by the removal of a volatile alcohol byproduct (methanol).
Reaction Mechanism (Graphviz Visualization)
Figure 1: Logical workflow for the transesterification synthesis of the title compound.
Experimental Protocol: Transesterification
Objective: Synthesis of 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane on a 100 mmol scale.
Reagents:
2-Methyl-2,4-pentanediol (Hexylene Glycol): 11.82 g (100 mmol)
Trimethyl Borate: 12.47 g (120 mmol, 1.2 equiv)
Solvent: Anhydrous Toluene (optional, for azeotropic distillation) or Neat.
Step-by-Step Methodology:
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using toluene) or a fractional distillation column. Connect to an inert gas line (
or Ar).
Addition: Charge the flask with Hexylene Glycol. Add Trimethyl Borate dropwise at room temperature under stirring. The reaction is slightly endothermic.
Reflux: Heat the mixture to reflux (approx. 70-80°C initially). Methanol will begin to evolve.
Distillation: If running neat, slowly increase the temperature to distill off the methanol/trimethyl borate azeotrope (approx. 54°C). Continue heating until the internal temperature rises, indicating the removal of methanol.
Purification: Once methanol evolution ceases, perform vacuum distillation of the residue. The product, 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, distills as a clear liquid (approx. boiling point range: 40-50°C at reduced pressure, e.g., 2-5 mmHg).
Validation: Verify structure via
NMR (typically 22-23 ppm) and NMR (diagnostic peaks for the 4,4-dimethyl and 6-methyl groups).
Reactivity & Applications
Borylation Reagent
This compound acts as a "masked" boron source. In the presence of organolithium or Grignard reagents, the methoxy group acts as a leaving group, allowing the formation of aryl- or alkyl-boronate esters .
Advantage: The hexylene glycol moiety is often more cost-effective than pinacol and provides sufficient steric bulk to prevent polymerization of the resulting boronic acid.
Lubricant Additives (Tribology)
Recent industrial applications utilize this molecule as a boron-based anti-wear additive . Under high friction and heat (boundary lubrication conditions), the dioxaborinane ring decomposes to form a protective tribofilm composed of boron oxides (
) and iron borates on metal surfaces, significantly reducing wear rates in combustion engines.
Stability Hierarchy
Understanding the hydrolytic stability is crucial for storage and handling.
Figure 2: Relative hydrolytic stability of common boronic esters.
References
PubChem. (n.d.).[2] 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (Compound).[3][][4][2][5][6][7] National Library of Medicine. Retrieved from [Link]
Google Patents. (2013). WO2013065836A1 - Method for producing condensed polycyclic aromatic compound.
ACS Applied Nano Materials. (2020).[8] Soot Nanoparticles Generated from Tribofilm Decomposition under Real Engine Conditions. American Chemical Society. Retrieved from [Link]
Application Notes and Protocols for 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane as a Borylation Reagent
Introduction: A Modern Reagent for Arylboronate Synthesis In the landscape of synthetic organic chemistry, the formation of carbon-boron bonds is a cornerstone for the construction of complex molecules, particularly thro...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Modern Reagent for Arylboronate Synthesis
In the landscape of synthetic organic chemistry, the formation of carbon-boron bonds is a cornerstone for the construction of complex molecules, particularly through the widely utilized Suzuki-Miyaura cross-coupling reaction. The choice of the borylating agent is pivotal, influencing reaction efficiency, substrate scope, and overall process economy. This guide introduces 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, a highly effective and stable reagent for the synthesis of arylboronic esters. This document provides an in-depth exploration of its properties, advantages, and detailed protocols for its application in transition metal-catalyzed borylation reactions, tailored for researchers, scientists, and professionals in drug development.
2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, a cyclic boronic ester, serves as a valuable precursor to a wide array of boronic acids and their derivatives. These compounds are instrumental in modern organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide will delve into the practical aspects of utilizing this reagent, with a focus on both palladium- and nickel-catalyzed methodologies, providing the user with the necessary knowledge to effectively integrate this reagent into their synthetic workflows.
Reagent Profile and Advantages
2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane offers several distinct advantages over other common borylating agents, such as bis(pinacolato)diboron (B₂pin₂).
Enhanced Stability: This dioxaborinane derivative exhibits notable stability, which simplifies handling and storage.[2]
Cost-Effectiveness: It is considered a more cost-effective boron source compared to pinacol-based reagents.[1]
High Reactivity and Versatility: It has demonstrated high reactivity in transition metal-catalyzed borylation of aryl halides, including iodides and bromides, under mild reaction conditions.[1] This allows for a broad tolerance of functional groups within the substrate.
Property
Value
Source
Molecular Formula
C₇H₁₅BO₃
PubChem
Molecular Weight
158.11 g/mol
PubChem
Appearance
Colorless to pale yellow liquid
Inferred from related compounds
Synonyms
Neohexylglycolborane methoxy ester
N/A
Palladium-Catalyzed Borylation of Aryl Halides
Palladium catalysis is a robust and widely adopted method for the borylation of aryl halides. The use of 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane in this context provides an efficient route to arylboronic esters.
Mechanistic Overview
The catalytic cycle for the palladium-catalyzed borylation of an aryl halide (Ar-X) is depicted below. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, forming an arylpalladium(II) complex. Subsequent transmetalation with the borylating reagent and reductive elimination yields the desired arylboronate ester and regenerates the active Pd(0) catalyst. The choice of base is crucial for the selective formation of the carbon-boron bond.[3][4]
Caption: Palladium-Catalyzed Borylation Cycle.
Detailed Experimental Protocol
This protocol is a general guideline for the palladium-catalyzed borylation of an aryl halide using 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. Optimization may be required for specific substrates.
Standard laboratory glassware for air-sensitive reactions
Procedure:
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (0.03 mmol), and a magnetic stir bar.
Evacuate and backfill the flask with inert gas three times.
Add the anhydrous solvent (5 mL) via syringe.
Add the base (3.0 mmol) and 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (1.2 mmol) via syringe.
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-18 hours). Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired arylboronic ester.
Nickel-Catalyzed Borylation of Aryl Halides
Nickel catalysis presents a more economical and sustainable alternative to palladium for cross-coupling reactions. 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane has been successfully employed in nickel-catalyzed borylation of aryl iodides and bromides.
Mechanistic Insights
The mechanism of nickel-catalyzed borylation with this reagent has been investigated, and a pathway involving a σ-bond metathesis has been proposed.[1] The catalytic cycle begins with the reduction of a Ni(II) precatalyst to the active Ni(0) species. Oxidative addition of the aryl halide to Ni(0) forms an arylnickel(II) halide intermediate. This intermediate then undergoes a σ-bond metathesis with the dialkoxyborane, leading to the formation of the C-B bond and a nickel(II) hydride species. The active Ni(0) catalyst is regenerated by deprotonation with a base.
Standard laboratory glassware for air-sensitive reactions
Procedure:
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), nickel catalyst (0.05 mmol), co-ligand (0.1 mmol), and a magnetic stir bar to a dry reaction vessel.
Add the anhydrous solvent (5 mL).
Add the base (3.0 mmol) and 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (1.5 mmol).
Seal the vessel and heat the mixture to the specified temperature (e.g., 100 °C) for the designated time (e.g., 18 hours).
After cooling to room temperature, the reaction mixture is worked up as described in the palladium-catalyzed protocol.
The crude product is purified by column chromatography to yield the pure arylboronic ester.
Substrate Scope and Performance
The following table summarizes the performance of 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane in the borylation of various aryl halides under nickel and palladium catalysis, as reported in the literature. Yields are for the isolated product.
As with all chemical reagents, proper safety precautions should be taken when handling 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Storage: Store in a cool, dry place away from moisture, as it can react with water.[2] Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon).
Hazards: While specific toxicity data for this compound is limited, related organoboron compounds can be irritants. Avoid contact with skin and eyes, and do not ingest or inhale.
Conclusion
2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a valuable and versatile reagent for the synthesis of arylboronic esters. Its stability, cost-effectiveness, and high reactivity in both palladium- and nickel-catalyzed borylation reactions make it an attractive choice for researchers in academia and industry. The protocols and mechanistic insights provided in this guide are intended to facilitate the successful application of this reagent in a variety of synthetic endeavors, ultimately contributing to the advancement of chemical synthesis and drug discovery.
References
Murata, M., Oyama, T., Watanabe, S., & Masuda, Y. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. The Journal of Organic Chemistry, 65(1), 164-168. [Link]
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. Retrieved from [Link]
Larsson, J. M., & Szabó, K. J. (2013). Mechanistic investigation of the palladium-catalyzed synthesis of allylic silanes and boronates from allylic alcohols. Journal of the American Chemical Society, 135(1), 443–455. [Link]
Larsson, J. M., & Szabó, K. J. (2015). Mechanistic Investigation of the Palladium-Catalyzed Synthesis of Allylic Silanes and Boronates from Allylic Alcohols. Journal of the American Chemical Society. [Link]
Murata, M., Oyama, T., Watanabe, S., & Masuda, Y. (2000). Palladium-catalyzed borylation of aryl halides or triflates with dialkoxyborane: A novel and facile synthetic route to arylboronates. The Journal of organic chemistry, 65(1), 164–168. [Link]
(2015). 2‐Methoxy‐4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolane. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
ChemBK. (2024, April 10). 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]
Ito, H., Kubota, K., & Mita, T. (2022). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein journal of organic chemistry, 18, 896–903. [Link]
Murata, M., Sogabe, Y., Namikoshi, T., & Watanabe, S. (2012). Nickel-catalyzed borylation of aryl halides with 4,4,6-trimethyl-1,3,2-dioxaborinane. Heterocycles, 86(1), 133. [Link]
PubChemLite. (n.d.). 2-methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. Retrieved from [Link]
Nishida, M., & Tagata, T. (n.d.). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Koei Chemical Co., Ltd.[Link]
Molander, G. A., Trice, S. L., & Kennedy, S. M. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Organic letters, 14(17), 4814–4817. [Link]
de la Concepción, O., Funes-Ardoiz, I., & Maseras, F. (2022). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki-Miyaura couplings. Dalton transactions (Cambridge, England : 2003), 51(45), 17305–17315. [Link]
Molander, G. A., & Trice, S. L. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic letters, 14(18), 4814–4817. [Link]
ChemRxiv. (2025, December 17). Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts. [Link]
ChemRxiv. (n.d.). Base-free palladium-catalyzed borylation of enol carboxylates and further reactivity toward deboronation and cross-coupling. [Link]
Wang, K., Liu, S., Li, S., & Gao, J. (2025). Cost-effectiveness analysis of CDK4/6 inhibitors in the second-line treatment for HR+/ HER2− advanced or metastatic breast cancer. Frontiers in Pharmacology. [Link]
Saftić, D., Studzińska, M., Paradowska, E., Piantanida, I., Baranović, G., Białek-Pietras, M., & Leśnikowski, Z. J. (2020). Comparative study of the effects of ortho-, meta- and para-carboranes (C2B10H12) on the physicochemical properties, cytotoxicity and antiviral activity of uridine and 2'-deoxyuridine boron cluster conjugates. Bioorganic chemistry, 94, 103466. [Link]
da Silva, A. B., Sueth-Santiago, V., de Souza, R. O. M. A., & de Almeida, M. V. (2021). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Molbank, 2021(3), M1267. [Link]
Murugan, S., Nehru, J., P, S., S, S., M, K., S, R., M, A., N, S., & Hemamalini, M. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Heliyon, 8(8), e10182. [https://www.semanticscholar.org/paper/Synthesis-of-3-Methoxy-6-
SciSpace. (2021). Top 11 Journal of Tropical Pharmacy and Chemistry papers published in 2021. Retrieved from [Link]journals/journal-of-tropical-pharmacy-and-chemistry/2021)
Application Note: Protocol for Transesterification and Borylation with 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
[1] Part 1: Executive Summary & Technical Rationale[1] This guide details the protocols for utilizing 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (henceforth referred to as MeOBhg ) in organic synthesis.[1] While often...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary & Technical Rationale[1]
This guide details the protocols for utilizing 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (henceforth referred to as MeOBhg ) in organic synthesis.[1] While often overshadowed by its pinacol analog (MeOBpin), MeOBhg offers distinct advantages in drug development:
Crystallinity: Unlike pinacol esters, which frequently result in oils, hexylene glycol (MPD) esters often yield crystalline solids, simplifying purification without chromatography.
Atom Economy: The hexylene glycol backbone is less expensive and lower molecular weight than pinacol, improving process mass intensity (PMI).
Tunable Stability: The 6-membered dioxaborinane ring is thermodynamically stable but exhibits distinct hydrolysis kinetics compared to the 5-membered dioxaborolane (pinacol) ring, offering orthogonality in complex protection strategies.[1]
Scope of "Transesterification"
In the context of this reagent, "transesterification" refers to two distinct mechanistic pathways depending on the substrate:
Pathway A (Literal Transesterification): Reaction with alcohols (ROH) to form borate esters (R-O-Bhg) via the displacement of methanol.[1]
Pathway B (Electrophilic Trapping/Substitution): Reaction with organometallics (R-Li/R-MgX) to form boronic esters (R-Bhg).[1] While mechanistically a substitution, this is the primary application for "transferring" the dioxaborinane ring to a carbon scaffold.
Part 2: Mechanism & Chemical Logic[1]
The Equilibrium Driver
The reactivity of MeOBhg is driven by the lability of the B-OMe bond. The 6-membered ring (4,4,6-trimethyl-1,3,2-dioxaborinane) is robust, acting as a spectator ligand during the exchange of the exocyclic methoxy group.
Logic: The hard nucleophile (Carbon) attacks the empty p-orbital of boron, forming a tetrahedral "ate" complex. Acidic workup or spontaneous elimination expels the methoxy group.
Use Case: Synthesis of aryl/alkyl boronic esters for Suzuki-Miyaura coupling.
Visualization: Reaction Pathways
Caption: Dual reactivity pathways of MeOBhg. Pathway A (top) is literal transesterification; Pathway B (bottom) is nucleophilic substitution for C-B bond formation.
Part 3: Experimental Protocols
Protocol 1: Synthesis of Aryl Boronates (Electrophilic Trapping)
Primary Application: Creating crystalline Suzuki coupling precursors from aryl halides.
Reagents & Equipment
Component
Specification
Role
Aryl Halide
Ar-Br or Ar-I
Substrate
n-Butyllithium
2.5 M in Hexanes
Lithiating Agent
MeOBhg
>97% Purity, Anhydrous
Boron Source (Electrophile)
THF
Anhydrous, degassed
Solvent
IPA/HCl
Isopropanol / 1M HCl
Quench Solution
Step-by-Step Procedure
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
Solvation: Charge Aryl Halide (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to -78 °C (Dry ice/Acetone bath).
Lithiation: Add n-BuLi (1.05 equiv) dropwise via syringe pump over 15 minutes. Maintain internal temperature < -70 °C. Stir for 30–60 minutes to ensure complete Lithium-Halogen exchange.[1]
Borylation: Add MeOBhg (1.2 equiv) dropwise.[1] Note: MeOBhg is a liquid; it can be added neat or diluted in minimal THF.
Equilibration: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature (23 °C) over 1 hour. The solution typically turns from yellow/orange to colorless as the "ate" complex collapses.
Quench: Add a solution of saturated NH₄Cl or dilute HCl (if the substrate is acid-stable) to neutralize LiOMe.[1]
Workup: Extract with EtOAc or MTBE (Methyl tert-butyl ether).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification:
Crucial Step: Unlike Pinacol esters, Bhg esters often crystallize. Dissolve the crude oil in minimal hot hexanes or heptane/IPA. Cool slowly to 4 °C.
Filter the resulting solids to obtain pure Aryl-Bhg.[1]
Protocol 2: Transesterification of Alcohols (Borate Synthesis)
Primary Application: Protecting hydroxyl groups or preparing Lewis-acidic intermediates.[1]
Reagents & Equipment
Component
Specification
Role
Substrate
Alcohol (R-OH) or Diol
Substrate
MeOBhg
1.1 - 1.5 equiv
Reagent
Solvent
Toluene or Benzene
Azeotropic Agent
Apparatus
Dean-Stark Trap or Molecular Sieves
MeOH Removal
Step-by-Step Procedure
Mixing: In a round bottom flask, combine the Alcohol substrate (1.0 equiv) and MeOBhg (1.2 equiv) in Toluene (0.5 M).
Catalysis (Optional): For sterically hindered alcohols, add 1 mol% p-Toluenesulfonic acid (pTSA) or acetic acid to catalyze the proton transfer.[1]
Reflux: Heat the mixture to reflux (110 °C). The reaction generates Methanol.
Driving Equilibrium:
Method A (Dean-Stark): Use a Dean-Stark trap to remove the Toluene/Methanol azeotrope.[1]
Method B (Open System): If scale is small, distill off the solvent volume and replenish with fresh anhydrous Toluene 2-3 times.
Monitoring: Monitor by TLC or GC. The disappearance of the starting alcohol indicates conversion.
Isolation: Concentrate the toluene in vacuo. The resulting residue is the mixed borate ester R-O-Bhg.[1]
Note: These compounds are sensitive to hydrolysis.[1] Store under Nitrogen in a desiccator.
Part 4: Data Interpretation & Troubleshooting
Analytical Characterization
When validating the formation of the Dioxaborinane ring, look for these specific NMR signatures:
Nucleus
Signal Characteristics
Interpretation
¹H NMR
δ 1.2–1.4 ppm (Singlets/Multiplets)
Methyl groups at C4 and C6 of the hexylene glycol ring.[1]
¹H NMR
δ 4.0–4.3 ppm (Multiplet)
Methine proton (CH-O) of the hexylene glycol ring.[1]
¹¹B NMR
δ 26–30 ppm
Characteristic shift for tri-coordinate boronic esters (Ar-B(OR)₂).[1]
¹¹B NMR
δ 18–22 ppm
Characteristic shift for tri-coordinate borate esters (RO-B(OR)₂).[1]
Troubleshooting Guide
Problem
Probable Cause
Solution
Low Yield (Protocol 1)
Incomplete Lithiation
Increase lithiation time or check titration of n-BuLi.
"Ate" Complex Stalled
Insufficient warming
Ensure reaction warms fully to RT before quench. Add mild acid (NH₄Cl) to break the B-OMe bond.[1]
Hydrolysis (Protocol 2)
Moisture ingress
MeOBhg esters are more hydrolytically labile than Pinacol.[1] Ensure strictly anhydrous conditions during workup.
Oily Product
Impurities preventing crystallization
Use Heptane/IPA recrystallization.[1] Seed with a known crystal if available.[1]
Part 5: Workflow Visualization
Caption: Decision tree for selecting the correct MeOBhg protocol based on the desired chemical bond (C-B vs O-B).
References
Blandin, V., & Chavant, P. Y. (2015).[3] Preparations and Applications of Hexyleneglycol Organoboronic Esters. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly (pp. 61-100).[1][3] Royal Society of Chemistry.[1][3]
BenchChem. (2025).[1][2] Transesterification routes for trialkyl borates. BenchChem Technical Guides.
Matteson, D. S. (2013).[1] Stereodirected Synthesis with Organoboranes. Springer Science & Business Media.[1] (Foundational text on cyclic boronic ester stability).
Technical Support Center: Stability & Handling of 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
Executive Summary: The Stability Paradox You are working with 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (MPTD). To troubleshoot effectively, you must understand its unique position in organoboron chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stability Paradox
You are working with 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (MPTD). To troubleshoot effectively, you must understand its unique position in organoboron chemistry.
Unlike standard aryl boronic esters, MPTD is a mixed ester derived from hexylene glycol (2-methyl-2,4-pentanediol) and trimethyl borate.
The Ring (Strong): The 6-membered dioxaborinane ring is thermodynamically stable due to the "chelate effect" and low ring strain compared to 5-membered pinacol esters [1].
The Methoxy Group (Weak): The exocyclic B-OMe bond is the "sacrificial" weak link. It is highly susceptible to nucleophilic attack by water, leading to the release of methanol and the formation of the borinic acid derivative or boroxine anhydrides.
Your Goal: Prevent the exchange of the methoxy group with water (hydrolysis) to maintain reagent stoichiometry and purity.
Module 1: The Mechanism of Failure
To prevent hydrolysis, you must visualize the enemy. Boron is electron-deficient (Lewis acidic) and possesses an empty p-orbital perpendicular to the ring. Water (a Lewis base) attacks this orbital.
Hydrolysis Pathway Analysis
The hydrolysis of MPTD is not a single step; it is a cascade. The 4,4,6-trimethyl backbone provides steric bulk (shielding), but the small methoxy group leaves the boron center accessible.
Figure 1: The primary failure mode is the displacement of the methoxy group by water. Complete ring opening (degradation to hexylene glycol) usually requires acidic catalysis or large excess of water.
Q: Can I store MPTD in the fridge?A:Only if sealed under inert gas. Cold storage without a moisture barrier is dangerous because condensation forms immediately upon warming the bottle to room temperature.
The "Golden Rule" of Storage:
Primary Barrier: Store in a Schlenk flask or a bottle with a Teflon-lined Sure/Seal™ cap.
Secondary Barrier: Place the bottle inside a desiccator containing active desiccant (Drierite or P2O5).
Temperature: 2–8°C is optimal to slow kinetic hydrolysis, but warm to room temperature before opening to prevent condensation.
Protocol B: Solvent Drying Standards
Reagent purity is irrelevant if your solvent is wet. MPTD requires strictly anhydrous conditions.
Solvent
Drying Agent
Target Water Content (ppm)
Notes
THF
Na/Benzophenone
< 50 ppm
Ether oxygen can coordinate to Boron, stabilizing it slightly, but wet THF is fatal.
DCM
CaH₂
< 30 ppm
Does not coordinate; hydrolysis is faster if water is present.
Toluene
Na/Benzophenone
< 30 ppm
Excellent for azeotropic removal of water if hydrolysis is suspected.
Protocol C: Handling on the Bench
Q: Do I need a glovebox?A: Not strictly, but you must use Schlenk Line techniques .
Flush all needles/syringes with N₂ or Ar x3.
Maintain positive inert gas pressure in the source bottle while withdrawing liquid.
Never pour the liquid; always transfer via syringe or cannula [2].
Module 3: Troubleshooting & FAQs
Symptom: White Precipitate Formation
User Report: "I stored my MPTD in a clear vial for a week. Now there is a white crust on the cap."
Diagnosis:Hydrolysis & Trimerization.
The methoxy group hydrolyzed to form the 2-hydroxy derivative. These hydroxy-borinanes often dehydrate spontaneously to form boroxines (cyclic trimers), which are often crystalline solids.
Action: The reagent is compromised. Distillation is required to purify.
Prevention: Parafilm is not a moisture barrier. Use electrical tape or Teflon tape over the cap junction.
Symptom: Low Yield in Grignard Reactions
User Report: "I used MPTD to synthesize a methyl boronate, but I got mostly homocoupling or unreacted starting material."
Diagnosis:Stoichiometry Mismatch due to MeOH.
If MPTD hydrolyzes, it releases Methanol (MeOH). MeOH will protonate your Grignard reagent immediately (quenching it) before it can react with the Boron center.
Test: Run a quick ¹H NMR of your MPTD reagent in CDCl₃ (dried over K₂CO₃). Look for a sharp singlet at ~3.4 ppm (OMe). If you see a broad singlet at ~4-5 ppm (OH) or shifted methyl peaks, your reagent is wet.
Decision Tree: Is my Reagent Usable?
Figure 2: Workflow for validating reagent integrity prior to critical experiments.
Module 4: Purification (Recovery)
If your MPTD has hydrolyzed, it is not necessarily waste. The hexylene glycol backbone is robust. You can regenerate the ester.[1]
Regeneration Protocol:
Add Trimethyl Borate: Add excess B(OMe)₃ to the hydrolyzed mixture.
Reflux: Heat to reflux to drive the equilibrium.
Distillation: The byproduct is the methanol-trimethyl borate azeotrope (bp ~54°C). Distill this off first.
Vacuum Distillation: Once the low boilers are gone, distill the MPTD product under reduced pressure (bp ~40-50°C at high vacuum, check specific pressure nomograph).
References
Woods, W. G., & Bengelsdorf, I. S. (1966). The Stability of Cyclic Borate Esters. Journal of Organic Chemistry. (Demonstrates the thermodynamic stability of 6-membered dioxaborinanes vs 5-membered analogs).
Aldrich Chemical Co. (2014).[2] Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Sigma-Aldrich Technical Library. (The industry standard for syringe/Schlenk techniques).
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Discusses hydrolysis rates and stability constants of various cyclic boronic esters).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification & Handling of 2-Methyl-2,4-pentanediol (MPD) Boronate Esters
Ticket Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The "MPD" Advantage
Welcome to the technical support hub for hexylene glycol (2-methyl-2,4-pentanediol) boronate esters. Unlike their pinacol counterparts, which often result in oils that are difficult to handle, MPD esters are prized for their crystallinity and the water solubility of the parent diol. These two features are your primary levers for purification.
This guide addresses the three most common support tickets we receive:
Isolation: How do I remove excess diol?
Crystallization: My product is oiling out.
Stability: My compound degrades on silica.
Module 1: Synthesis & Workup (The Pre-Purification Phase)
User Question: I synthesized my boronate ester using 2-methyl-2,4-pentanediol and toluene. The reaction is complete, but NMR shows significant unreacted diol. How do I remove it without chromatography?
Technical Diagnosis:
You are likely using a protocol adapted from pinacol ester synthesis. Pinacol is lipophilic and difficult to wash out. However, hexylene glycol (MPD) is miscible with water . This is a critical thermodynamic difference you must exploit.
Troubleshooting Protocol:
Solvent Swap: If your reaction solvent is water-miscible (e.g., THF, Dioxane), exchange it for a lipophilic solvent like Diethyl Ether or Dichloromethane (DCM) .
The Aqueous Wash:
Wash the organic phase 3x with water (not brine initially). The concentration gradient drives the excess MPD into the aqueous phase.
Follow with 1x Brine wash to remove residual water from the organic layer.
Drying: Dry over MgSO₄ and concentrate.
Verification: Check 1H NMR. The multiplet peaks for free MPD (approx. 3.8 ppm and 1.2 ppm) should be absent.
Key Insight: MPD esters are hydrolytically stable enough to withstand these aqueous washes, provided the pH remains neutral.
Module 2: Crystallization (The Gold Standard)
User Question: Literature suggests MPD esters are solids, but I obtained a viscous yellow oil. Trituration isn't working. What is the correct solvent system?
Technical Diagnosis:
"Oiling out" occurs when the nucleation energy barrier is too high or impurities (often isomeric "ate" complexes) disrupt the lattice. The 6-membered dioxaborinane ring of MPD esters adopts a rigid chair conformation, which wants to crystallize, but it needs the right thermodynamic push.
Optimized Crystallization Protocol:
Solvent System
Polarity
Application
Pentane / Et₂O
Non-Polar
Standard Method. Dissolve in min. Et₂O, layer with Pentane at -20°C.
Hexanes (Hot)
Non-Polar
Recrystallization. Dissolve hot, cool slowly to RT, then 4°C.
IPA / Water
Polar
Difficult Substrates. Dissolve in Isopropanol, add water dropwise until turbid.
Acetonitrile
Polar Aprotic
High Purity. Good for removing polar impurities; cool to -40°C.
Step-by-Step "Paste-to-Crystal" Conversion:
Dissolve your oil in the minimum amount of Pentane (or Hexane).
If it is insoluble, add Diethyl Ether dropwise until the solution is just clear.
Cool the solution to -78°C (Dry ice/Acetone).
Scratch the side of the flask with a glass rod to induce nucleation.
Once solids appear, move to -20°C (Freezer) for 12 hours.
Filtration: Filter quickly using a chilled funnel to prevent re-melting.
Module 3: Chromatography & Stability
User Question: I cannot crystallize my compound. When I run a silica column, my yield drops by 40%, and I see a streak on the TLC. Is the ester decomposing?
Technical Diagnosis:
Yes. While MPD esters are more stable than open-chain boronic acids, they are less kinetically stable than pinacol esters. The Lewis acidic boron atom can coordinate with the silanol groups (Si-OH) on silica gel, leading to hydrolysis or irreversible adsorption.
The "Deactivation" Solution:
You must neutralize the acidic sites on the silica gel before purification.
Workflow:
Option A: Triethylamine (TEA) Pass
Pre-elute your silica column with mobile phase containing 1% Triethylamine .
Run your column using standard solvents (Hexane/EtOAc).
Switch stationary phase to Neutral Alumina (Brockmann Grade III) .
Alumina is less acidic and prevents the B-O bond cleavage.
Module 4: Decision Logic (Visualized)
The following diagram illustrates the decision matrix for purifying crude MPD boronate esters.
Caption: Logical workflow for the purification of hexylene glycol (MPD) boronate esters, prioritizing non-chromatographic methods.
Module 5: Deprotection (Back to the Acid)
User Question: I used the MPD ester for purification, but now I need the free boronic acid for a coupling reaction that requires it. Hydrolysis with HCl is too harsh for my substrate.
Technical Diagnosis:
Direct acidic hydrolysis of cyclic boronate esters is slow and requires conditions that often degrade sensitive functional groups. The thermodynamically favored approach is transesterification .
Protocol: The Diethanolamine (DEA) Exchange
Dissolve MPD ester in Et₂O or THF .
Add 1.1 equivalents of Diethanolamine (DEA) .
Stir at Room Temperature for 1-3 hours.
Observation: The DEA-boronate complex will precipitate as a white solid.
Release: Suspend the solid in biphasic Et₂O/Dilute HCl (or NH₄Cl for sensitive substrates) to release the free boronic acid instantly.
References
Blandin, V., & Chavant, P. Y. (2015). Preparations and Applications of Hexyleneglycol Organoboronic Esters. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly. Royal Society of Chemistry.[4] Link
Matteson, D. S. (2013). Stereodirected Synthesis with Organoboranes. Springer Science & Business Media. (Referencing general stability and crystallization of cyclic esters). Link
Genêt, J. P., et al. (1992). Synthesis of chiral boronic esters. Tetrahedron Letters, 33(27), 3843-3846. (Foundational work on MPD ester synthesis). Link
Organic Syntheses. (2012). Synthesis of Alkylboronate Esters. (General workup protocols applicable to lipophilic boronate esters). Link
Technical Support Center: Handling and Troubleshooting for Dioxaborinane Reagents
Welcome to the technical support center for dioxaborinane reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the successful handling...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for dioxaborinane reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the successful handling and application of these versatile synthetic building blocks. As a Senior Application Scientist, my goal is to combine established chemical principles with field-proven insights to help you navigate the challenges associated with the moisture sensitivity of these reagents. This resource is structured to anticipate and directly address the specific issues you may encounter during your experiments, moving beyond a simple recitation of steps to explain the underlying "why" of each recommendation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of dioxaborinane reagents.
Q1: How sensitive are dioxaborinane reagents to moisture compared to their corresponding boronic acids?
A1: Dioxaborinane reagents, such as the commonly used pinacol esters (Bpin), are significantly more stable than their corresponding boronic acids. Boronic acids are prone to dehydration to form cyclic anhydrides (boroxines) or degradation through protodeboronation, especially under acidic or basic conditions. The dioxaborinane protecting group mitigates these decomposition pathways. However, it is crucial to understand that this stability is relative. Dioxaborinane reagents are still susceptible to hydrolysis, a reaction with water that cleaves the B-O bonds of the dioxaborinane ring, regenerating the boronic acid and the corresponding diol (e.g., pinacol).[1] This hydrolysis can be catalyzed by both acids and bases.[2] Therefore, while more robust than boronic acids, they must be handled as moisture-sensitive compounds to ensure their integrity and reactivity.
Q2: What are the visible signs of dioxaborinane reagent decomposition?
A2: Solid dioxaborinane reagents are typically crystalline, free-flowing powders. A key visual indicator of decomposition due to moisture is a change in the physical appearance of the solid. The powder may become clumpy, sticky, or even appear wet or oily. This is often due to the formation of the diol byproduct (e.g., pinacol) and the regenerated boronic acid, which can be less crystalline than the starting ester. For liquid dioxaborinane reagents, the appearance of cloudiness or a separate liquid layer can indicate hydrolysis. However, significant degradation can occur before it is visually apparent. Therefore, analytical verification is always recommended if you suspect decomposition.
Q3: What is the primary consequence of using a partially hydrolyzed dioxaborinane reagent in my reaction?
A3: The primary consequence is a lower-than-expected yield or complete failure of your reaction. The active reagent concentration is reduced because a portion of it has been converted to the corresponding boronic acid and diol. This can also lead to issues with reaction stoichiometry, as the amount of active reagent you are adding is less than what you have weighed out. Furthermore, the regenerated boronic acid can participate in the reaction, but its different reactivity profile and the presence of the diol in the reaction mixture can lead to the formation of unwanted side products. For instance, in Suzuki-Miyaura cross-coupling reactions, the presence of excess boronic acid can sometimes lead to an increase in homocoupling byproducts.[3]
Q4: Can I "rescue" a dioxaborinane reagent that I suspect has been exposed to moisture?
A4: Attempting to "rescue" a hydrolyzed dioxaborinane reagent is generally not recommended for quantitative applications. While it is theoretically possible to remove the water and diol under high vacuum, the process may not be complete and can be difficult to validate without extensive analytical testing. A more reliable approach is to purify the reagent. For solid reagents, recrystallization from a dry, non-protic solvent can be effective.[4] However, the most prudent course of action is to discard the suspected batch and use a fresh, properly stored reagent to ensure the reproducibility and success of your experiment.
Q5: Which analytical techniques are best for assessing the purity and water content of my dioxaborinane reagent?
A5: A combination of techniques is ideal for a thorough assessment:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the chemical structure and identifying organic impurities.[5] The presence of hydrolysis can be detected by the appearance of signals corresponding to the free diol (e.g., a singlet for the methyl protons of pinacol around 1.2 ppm in CDCl₃). Quantitative NMR (qNMR) can be used to determine the exact purity of the reagent.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for detecting volatile impurities, including residual solvents and the diol byproduct of hydrolysis.[6]
Karl Fischer Titration: This is the gold standard for accurately quantifying the water content in a solid or liquid sample.[7] For moisture-sensitive applications, the water content should ideally be below 50 ppm.
Part 2: Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific issues that may arise when using dioxaborinane reagents in common synthetic transformations.
Troubleshooting a Sluggish or Failed Suzuki-Miyaura Cross-Coupling Reaction
Symptom: Low or no conversion of starting materials to the desired cross-coupled product.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Potential Cause 1: Dioxaborinane Reagent Hydrolysis.
Diagnosis: As mentioned in the FAQ, the presence of water will hydrolyze your reagent, reducing its effective concentration and introducing the corresponding diol into the reaction.
Verification: Analyze an aliquot of your dioxaborinane reagent by ¹H NMR. Look for the characteristic signal of the free diol (e.g., a sharp singlet for pinacol).
Solution: Use a fresh bottle of the reagent or purify the existing batch by recrystallization from an anhydrous, non-protic solvent.
Potential Cause 2: Inadequate Anhydrous/Inert Conditions.
Diagnosis: Trace amounts of water in your solvent or air in the reaction headspace can be detrimental. Oxygen can lead to oxidative degradation of the Pd(0) catalyst and phosphine ligands, while water can hydrolyze the dioxaborinane.[8]
Verification: Review your solvent drying and degassing procedures. If possible, measure the water content of your solvent using Karl Fischer titration.
Solution: Ensure all glassware is rigorously dried (oven-dried at >125°C for several hours or flame-dried under vacuum).[9] Use a high-quality anhydrous solvent (see table below). Degas the solvent thoroughly by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[10]
Potential Cause 3: Inappropriate Base.
Diagnosis: The base is crucial for activating the boronic species for transmetalation. An inappropriate or wet base can halt the catalytic cycle.
Verification: Ensure the base is anhydrous. Solid bases can absorb moisture from the air over time.
Solution: Use a freshly opened bottle of base or dry the base in an oven before use. Consider screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), as the optimal base can be substrate-dependent.
Troubleshooting the Chan-Lam Coupling Reaction
Symptom: Low yield of the desired C-N or C-O coupled product, or significant formation of homocoupled byproduct.
Potential Cause 1: Protodeboronation of the Dioxaborinane Reagent.
Diagnosis: This is a common side reaction for alkylboronic acids and their esters, where the boron moiety is replaced by a hydrogen atom from a protic source.[11] This is especially prevalent with more acidic N-H or O-H nucleophiles or in the presence of protic solvents.
Verification: Check your reaction solvent and nucleophile. The use of protic solvents like methanol or ethanol can exacerbate this issue.[12]
Solution: Use a non-protic, anhydrous solvent such as dichloromethane (DCM) or toluene.[11] If the reaction is sluggish, consider adding a drying agent like molecular sieves to the reaction mixture.[11]
Potential Cause 2: Catalyst Inhibition.
Diagnosis: The copper catalyst can be inhibited by certain functional groups on the substrates or by impurities.
Verification: Review the structure of your substrates for strongly coordinating groups that might bind to the copper center and inhibit catalysis.
Solution: The addition of a ligand, such as pyridine or TMEDA, can sometimes improve catalyst turnover. It may also be necessary to screen different copper sources (e.g., Cu(OAc)₂, CuI).[13]
Potential Cause 3: Insufficient Oxidant.
Diagnosis: The Chan-Lam coupling is an oxidative cross-coupling that often relies on atmospheric oxygen to regenerate the active Cu(II) catalyst.[14] If the reaction is run under a strictly inert atmosphere without an external oxidant, the catalytic cycle will stop after one turnover.
Verification: Check your reaction setup. Is it open to the air or is it under a sealed, inert atmosphere?
Solution: Ensure the reaction is open to the air (e.g., by using a needle to pierce the septum) or add an alternative oxidant if an inert atmosphere is required for other reasons.[11]
Troubleshooting the Matteson Homologation
Symptom: Low yield of the homologated boronic ester.
Potential Cause 1: Impure or Wet Dichloromethane/Dibromomethane.
Diagnosis: The Matteson reaction relies on the in-situ generation of a lithiated dihalomethane, which is highly sensitive to moisture.[15]
Verification: Ensure your dihalomethane and THF are rigorously dried.
Solution: Distill dichloromethane from CaH₂. Distill THF from sodium/benzophenone.[16] Store these solvents over activated molecular sieves.
Potential Cause 2: Incorrect Reaction Temperature.
Diagnosis: The formation of the lithiated carbenoid and its reaction with the boronic ester are typically performed at very low temperatures (-78 °C to -100 °C) to prevent decomposition of the carbenoid and unwanted side reactions.[17]
Verification: Check the accuracy of your temperature probe and the efficiency of your cooling bath.
Solution: Use a dry ice/acetone bath (-78 °C) or a liquid nitrogen/ethanol bath (-100 °C) and ensure the internal reaction temperature is maintained throughout the addition of the organolithium reagent.[8]
Potential Cause 3: Inaccurate Titration of the Organolithium Reagent.
Diagnosis: The stoichiometry of the organolithium reagent (e.g., n-BuLi) is critical. An excess can lead to side reactions, while an insufficient amount will result in incomplete conversion.
Verification: The concentration of commercially available organolithium reagents can change over time.
Solution: Titrate your organolithium solution before use to determine its exact molarity.
Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Reaction with a Dioxaborinane Reagent
This protocol outlines the essential steps for ensuring an anhydrous and inert environment for your reaction.
Workflow for Setting Up a Moisture-Sensitive Reaction:
Caption: Step-by-step workflow for moisture-sensitive reactions.
Glassware Preparation: Dry all glassware (reaction flask, condenser, addition funnel, etc.) in an oven at >125°C for at least 4 hours, or flame-dry under vacuum.[3] Assemble the apparatus while it is still hot and allow it to cool to room temperature under a positive flow of dry nitrogen or argon.[10]
Addition of Solids: Quickly weigh and add solid reagents (dioxaborinane, catalyst, base, etc.) to the reaction flask under a positive flow of inert gas.
Inert Atmosphere: Seal the flask with a rubber septum and purge the vessel with an inert gas. The most effective method is to evacuate the flask on a Schlenk line and backfill with inert gas, repeating this cycle three times.[10]
Solvent Addition: Add anhydrous, degassed solvent via a dry syringe or cannula.[18]
Liquid Reagent Addition: Add any liquid reagents via a dry syringe.
Reaction: Maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon or a bubbler system.[10]
Data Table 1: Efficacy of Common Drying Agents for Solvents
The choice of drying agent is critical for achieving the low moisture levels required for reactions with dioxaborinane reagents.
Solvent
Drying Agent
Residual Water Content (ppm)
Notes
Tetrahydrofuran (THF)
Sodium/Benzophenone
< 10
Excellent for ethers, but requires distillation. The blue/purple color of the ketyl radical indicates anhydrous conditions.[19]
Tetrahydrofuran (THF)
Activated 3Å Molecular Sieves
~4
Convenient for storage after distillation. Requires activation of the sieves by heating.[20]
Technical Support Center: Optimizing Transesterification with Borate Esters
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Welcome to the technical support center for optimizing transesterification reactions. This guide is designed to provide in-depth t...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for optimizing transesterification reactions. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals. While your query specifically mentioned methyl hexylene glycol borate, it is important to note that the use of this particular borate ester as a catalyst for transesterification is not extensively documented in current scientific literature. However, the principles of borate-catalyzed transesterification are well-established. This guide will therefore focus on the broader class of borate esters and boric acid as catalysts, providing a robust framework for your experimental design and troubleshooting.
"Hexylene glycol" is the common name for 2-methyl-2,4-pentanediol.[1] Thus, "methyl hexylene glycol borate" refers to a borate ester synthesized from boric acid, methanol, and 2-methyl-2,4-pentanediol. Borate esters are known to be formed from the reaction of a diol with boric acid.[2] While this specific ester's catalytic activity isn't widely reported, we can extrapolate from the known reactivity of other borate esters and boric acid in transesterification reactions.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for borate-catalyzed transesterification?
A1: Borate esters can function as Lewis acids. The boron atom, being electron-deficient, can activate the carbonyl group of the ester, making it more susceptible to nucleophilic attack by the alcohol. The reaction proceeds through a tetrahedral intermediate, with the borate ester facilitating the exchange of the alkoxy group.[3]
Q2: What are the potential advantages of using a borate catalyst over traditional acid or base catalysts?
A2: Borate catalysts are generally considered mild and can offer greater selectivity, potentially minimizing side reactions.[4] Unlike strong bases, they are less likely to cause saponification, and unlike strong acids, they can be less corrosive. Heterogeneous borate catalysts, such as borate zirconia, also offer the benefit of easy separation and recyclability.
Q3: Can methyl hexylene glycol borate be synthesized in-situ?
Troubleshooting Guide
Issue 1: Low or No Conversion
Q: My transesterification reaction shows very low conversion to the desired product. What are the potential causes and how can I address them?
A: Low conversion is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
Catalyst Activity:
Cause: The borate catalyst may not be sufficiently active under your reaction conditions. While some borate esters can catalyze transesterification, their efficiency can be significantly lower than strong acid or base catalysts.[5]
Solution: Consider increasing the catalyst loading. For solid borate catalysts like borate zirconia, ensure it is properly activated (e.g., by heating to remove moisture) before use. You might also explore the use of more reactive metal alkoxide catalysts in conjunction with your borate ester.[5]
Reaction Equilibrium:
Cause: Transesterification is an equilibrium-driven process.[3] If the reverse reaction is significant, the conversion will be low.
Solution: To shift the equilibrium towards the product, use a large excess of the reactant alcohol.[6] If one of the products is volatile (e.g., methanol when converting a methyl ester to a higher alkyl ester), its removal by distillation can effectively drive the reaction to completion.[7]
Presence of Water:
Cause: Water can hydrolyze the borate ester catalyst, rendering it inactive. It can also lead to the hydrolysis of the reactant and product esters, reducing the overall yield.[8]
Solution: Ensure all reactants and solvents are anhydrous. Use freshly distilled solvents and dry your starting materials if necessary. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
Reaction Temperature and Time:
Cause: The reaction temperature may be too low for the catalyst to be effective, or the reaction time may be insufficient to reach equilibrium.
Solution: Gradually increase the reaction temperature while monitoring for any potential side reactions or decomposition. Extend the reaction time and monitor the progress using an appropriate analytical technique (TLC, GC, or NMR).
Issue 2: Slow Reaction Rate
Q: The reaction is proceeding, but at a very slow rate. How can I increase the speed of the transesterification?
A: A slow reaction rate can make the process impractical. Here are some strategies to accelerate it:
Increase Temperature:
Rationale: Higher temperatures generally increase reaction rates.[9]
Action: Carefully increase the reaction temperature. Be mindful of the boiling points of your reactants and solvent, and monitor for any signs of product degradation.
Improve Mixing:
Rationale: In heterogeneous reactions (immiscible reactants or a solid catalyst), efficient mixing is crucial to maximize the contact between reactants and the catalyst.
Action: Increase the stirring rate to ensure the reaction mixture is homogeneous. For very viscous mixtures, consider using a mechanical stirrer.
Use of a Co-solvent:
Rationale: If the reactants (e.g., a non-polar oil and a polar alcohol) are not fully miscible, the reaction can be mass-transfer limited. A co-solvent that is soluble in both phases can create a single-phase system and accelerate the reaction.[10]
Action: Introduce a suitable co-solvent like THF or n-hexane.[10] The choice of co-solvent will depend on the specific reactants and reaction conditions.
Issue 3: Formation of Side Products
Q: I am observing the formation of unexpected side products. What are they and how can I prevent them?
A: Side reactions can significantly reduce the yield and purity of your desired product.
Hydrolysis:
Cause: As mentioned earlier, the presence of water can lead to the hydrolysis of esters to carboxylic acids.
Prevention: Strict adherence to anhydrous conditions is key.
Saponification:
Cause: If your starting material contains free fatty acids and you are using a basic catalyst, saponification (the formation of soap) can occur. This is less of a concern with mild borate catalysts but can still happen if basic impurities are present.[9]
Prevention: If your starting material has a high acid value, consider a pre-treatment step of acid-catalyzed esterification to convert the free fatty acids into esters before proceeding with the transesterification.[9]
Decomposition:
Cause: High reaction temperatures can sometimes lead to the thermal decomposition of reactants or products.
Prevention: If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.
Experimental Protocols
Protocol 1: General Procedure for Borate-Catalyzed Transesterification
This protocol provides a general guideline for a transesterification reaction using a borate catalyst. The specific amounts, temperature, and time will need to be optimized for your particular system.
Preparation:
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
Dry all solvents and liquid reagents using appropriate drying agents.
Reaction Setup:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting ester and the alcohol (typically in a molar excess of 3-10 equivalents).
Add the borate catalyst (e.g., boric acid, a trialkyl borate, or a solid borate catalyst). The catalyst loading can range from 1-20 mol%, which needs to be optimized.
Reaction:
Heat the reaction mixture to the desired temperature with vigorous stirring.
If a volatile product is being removed, use a distillation apparatus.
Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC, GC, or ¹H NMR.
Workup and Purification:
Once the reaction is complete, cool the mixture to room temperature.
If a solid catalyst was used, remove it by filtration.
If a homogeneous catalyst was used, it may be removed by an aqueous wash. Be cautious, as this can lead to some hydrolysis.
The crude product can then be purified by distillation, crystallization, or column chromatography.
Protocol 2: Monitoring Reaction Progress by ¹H NMR
¹H NMR spectroscopy is a powerful tool for monitoring the progress of a transesterification reaction.
Sample Preparation:
Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
Quench the reaction in the aliquot by diluting it with a cold, deuterated solvent (e.g., CDCl₃).
Analysis:
Acquire a ¹H NMR spectrum of the sample.
Identify the characteristic signals for the starting ester and the product ester. For example, in the transesterification of a methyl ester to an ethyl ester, you would monitor the disappearance of the methyl singlet (around 3.7 ppm) and the appearance of the ethyl quartet and triplet (around 4.2 and 1.3 ppm, respectively).
The conversion can be calculated by integrating the relevant peaks and comparing the integrals of the product and remaining starting material.
Pre-treat starting materials with high acid content.
Decomposition
Lower reaction temperature and extend reaction time.
Visualizations
Proposed Catalytic Cycle for Borate-Catalyzed Transesterification
Caption: Proposed mechanism for borate-catalyzed transesterification.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion rates.
References
Technoilogy. (2025, September 29).
ACS Publications. (2009, May 28). Fourier Transform Infrared Spectroscopy (FTIR)
ResearchGate. (n.d.).
PMC. (2019, August 23). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids.
DiVA. (n.d.).
UCL Discovery. (n.d.). Applications of Boronic Acids in Organic Synthesis.
Benchchem. (2025).
Asian Journal of Chemistry. (2011). Rapid Transesterification of Aliphatic and Aromatic Esters Using Sodium Bis(ethylenedioxy)
Digital Commons @ NJIT. (1956).
ResearchGate. (2025, November 3). Boric acid in organic synthesis: Scope and recent developments.
MDPI. (2025, September 25). Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight.
ResearchGate. (n.d.). Monitoring a progress transesterification reaction by fiber-optic near infrared spectroscopy with correlation to 1H Nuclear Magnetic Resonance spectroscopy.
Chemical Communications (RSC Publishing). (2024, October 17). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight.
Journal of Advances and Scholarly Researches in Allied Education. (2018, May). Organic Synthesis in Boric Acid: A Study on the Scope and Developments.
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
ResearchGate. (n.d.).
AIP Publishing. (n.d.).
Books. (n.d.). Preparations and Applications of Hexyleneglycol Organoboronic Esters | Boron: Sensing, Synthesis and Supramolecular Self-Assembly.
BioEnergy Consult. (2025, November 21).
Biodiesel Magazine. (2010, March 22).
Google Patents. (n.d.). US4066682A - Transesterification of borate esters for producing secondary alcohols.
ScienceDirect. (n.d.).
Wiley-VCH. (2010, June 1).
Master Organic Chemistry. (2022, November 10).
Wikipedia. (n.d.).
MDPI. (2025, November 1). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production.
Wikipedia. (n.d.). 2-Methyl-2,4-pentanediol.
PMC. (2017, July 31). 2-Methyl-2,4-pentanediol (MPD)
PMC. (2022, August 3). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3)
Google Patents. (n.d.). CN1228354A - Processing for preparation of catalyst for synthesizing 2-methyl-2,4-pentanediol.
China Amines Co. (n.d.).
Journal of Petroleum and Mining Engineering. (2019, December 6). Preparation and Evaluation of Sulfonate Polyethylene Glycol Borate Ester as a Modifier of Functional Properties of Complex Petro.
PMC. (n.d.). A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel.
ResearchGate. (2026, February 3). Transesterification reaction conditions and low-quality feedstock treatment processes for biodiesel production- A review.
Reddit. (2020, February 13).
Journal of Chemical Research. (n.d.).
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
Taylor & Francis. (2019, July 30). Optimization at low temperature transesterification biodiesel production from soybean oil methanolysis via response surface methodology.
In high-throughput screening and process chemistry, the choice of boron reagent defines the efficiency of Suzuki-Miyaura cross-couplings. While PinB-OMe (Pinacol derivative) is the academic "gold standard" for its exceptional stability, MPDL-OMe (Hexylene Glycol derivative) offers a compelling industrial alternative.
This guide analyzes the critical trade-offs between these two reagents. While they are constitutional isomers (sharing the same molecular weight and atom economy), their conformational differences dictate distinct hydrolytic profiles and cost structures.
Feature
PinB-OMe (Pinacol)
MPDL-OMe (Hexylene Glycol)
Ring Size
5-Membered (Dioxaborolane)
6-Membered (Dioxaborinane)
Hydrolytic Stability
Very High (Kinetic inertness)
High (Thermodynamically stable)
Deprotection
Difficult (Requires oxidative cleavage)
Moderate (Easier hydrolysis)
Cost Profile
High (Specialty precursor)
Low (Commodity precursor)
Primary Use Case
Discovery / Complex Intermediates
Process Scale-up / Cost-Sensitive Steps
Part 1: Structural & Physicochemical Analysis
To understand the performance difference, we must look at the ring conformation.
The 5-Membered "Steric Lock" (PinB-OMe)
The pinacol ester forms a nearly planar 5-membered ring. The four methyl groups on the backbone create a "steric wall" around the boron center.
Effect: This steric bulk prevents the approach of water molecules or nucleophiles perpendicular to the boron plane, conferring exceptional kinetic stability.
Consequence: Pinacol esters often survive silica gel chromatography and aqueous workups untouched.
The 6-Membered "Chair" (MPDL-OMe)
The hexylene glycol ester forms a 6-membered ring that adopts a chair-like conformation. It possesses three methyl groups (4,4,6-trimethyl pattern).
Effect: While thermodynamically stable due to reduced ring strain compared to the 5-membered ring, the 6-membered ring is conformationally more flexible.
Consequence: The "open" face of the boron is slightly more accessible than in pinacol, making MPDL derivatives easier to hydrolyze back to the free boronic acid when desired, yet stable enough for standard coupling.
Figure 1: Comparative Hydrolysis Susceptibility. The 6-membered MPDL ring allows faster access to the tetrahedral intermediate required for hydrolysis or transmetalation.
Part 2: Reactivity & Stability Profile
Hydrolytic Stability[1]
PinB-OMe: Exhibits extreme resistance to hydrolysis. In many cases, converting a Pin-boronate back to a free boronic acid requires oxidative cleavage (e.g., NaIO4/NH4OAc) rather than simple acidic hydrolysis.
MPDL-OMe: Shows excellent stability in air and during chromatography but hydrolyzes 10–50% faster than pinacol equivalents under acidic conditions. This is advantageous when the boronate is a protecting group intended for removal.
Process Economy (The "Hidden" Variable)
Although both reagents have the same molecular weight (MW ~158.0 for the methoxy ester), the cost difference is driven by the diol backbone:
Pinacol: Produced via reductive coupling of acetone (requires Mg or Al amalgam). Expensive.
Hexylene Glycol (2-methyl-2,4-pentanediol): A high-volume industrial solvent and intermediate. Very cheap.
Verdict: For multi-kilogram syntheses, switching from PinB to MPDL can reduce the Bill of Materials (BoM) cost for the boron source by 40–60% without altering the atom economy.
Part 3: Experimental Protocols
Protocol A: Pd-Catalyzed Borylation (Miyaura)
Use this protocol to install the boron handle on an aryl halide.
Reagents:
Substrate: Aryl Bromide (1.0 equiv)
Boron Source: PinB-OMe OR MPDL-OMe (1.1 equiv)
Note: These liquid reagents are often used directly or generated in situ from the diboron species (B2pin2 or B2hg2).
Catalyst: Pd(dppf)Cl2·DCM (3 mol%)
Base: Potassium Acetate (KOAc) (3.0 equiv)
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Workflow:
Setup: Charge a reaction vial with Aryl Bromide (1.0 mmol), KOAc (294 mg, 3.0 mmol), and Pd(dppf)Cl2 (25 mg).
Inertion: Seal the vial and purge with Nitrogen/Argon for 5 minutes.
Addition: Add 1,4-Dioxane (5 mL) and the Boron Reagent (1.1 mmol) via syringe.
Tip: If using MPDL-OMe, ensure it is freshly distilled if the bottle has been open for months, as it can absorb moisture faster than PinB-OMe.
Reaction: Heat the block to 90°C for 4–12 hours.
Monitoring: Check LC-MS. Both esters will show the mass of the boronate ester (M+H).
Self-Validation: If you see the free boronic acid mass (M-Ester+OH), it indicates hydrolysis during the reaction or on the LC column. PinB usually stays intact; MPDL may show minor hydrolysis on acidic LC columns.
Workup: Filter through a Celite pad to remove Pd black. Concentrate the filtrate.
Purification: Flash chromatography (Hexanes/EtOAc). Both reagents yield silica-stable products.
Protocol B: Transesterification (Swapping Diols)
Use this to convert a cheap MPDL ester to a more stable Pinacol ester, or to scavenge free boronic acid.
Dissolve the MPDL-boronate (1.0 equiv) in THF/Water (4:1).
Add Pinacol (1.2 equiv) and stir at Room Temperature for 2 hours.
The thermodynamic equilibrium strongly favors the Pinacol ester due to the "Cheudieu effect" (entropy) and the high stability of the 5-membered ring.
Extract with EtOAc. The MPDL diol (hexylene glycol) is water-soluble and washes away, leaving the pure Pinacol boronate.
Part 4: Decision Matrix
When should you choose one over the other? Use this logic flow.
Figure 2: Selection Logic for Boron Reagents.
References
Clary, J. W., et al. (2011). "Hydolytic Stability of Boronic Esters." Journal of Organic Chemistry.
Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids." Accounts of Chemical Research. Provides context on why stable boronates (like Pin/MPDL) are necessary compared to free acids.
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. Detailed comparison of transesterification rates and stability of Pinacol vs. Neopentyl/Hexylene Glycol esters.
PubChem. (n.d.). "2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane."[1][2][3][4] National Library of Medicine.
A Comparative Guide to the ¹¹B NMR Shifts of Hexylene Glycol Boronate Esters for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, boronate esters are indispensable intermediates, prized for their versatility in cross-coupling reactions, their role as protecting groups, and their applicat...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of synthetic chemistry and drug development, boronate esters are indispensable intermediates, prized for their versatility in cross-coupling reactions, their role as protecting groups, and their application in chemical sensors. The choice of the diol protecting group significantly influences the stability, reactivity, and solubility of the boronate ester. Among the various diols employed, hexylene glycol offers a unique combination of stability and reactivity. Understanding the subtle electronic and steric effects of the diol backbone on the boron center is paramount for reaction optimization and characterization. ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and direct tool for probing the electronic environment of the boron nucleus in these esters. This guide provides a comparative analysis of the ¹¹B NMR chemical shifts of hexylene glycol boronate esters against other commonly used diol-derived esters, supported by experimental data and detailed protocols.
The Bedrock of Boronate Ester Characterization: Understanding ¹¹B NMR
Boron has two NMR-active isotopes, ¹⁰B (I=3) and ¹¹B (I=3/2), with natural abundances of approximately 20% and 80%, respectively. Due to its higher natural abundance and smaller nuclear quadrupole moment, ¹¹B is the preferred nucleus for NMR studies, generally providing sharper signals and greater sensitivity[1][2]. The chemical shift (δ) in ¹¹B NMR is highly sensitive to the electronic environment around the boron atom. Key factors influencing the ¹¹B chemical shift in boronate esters include:
Coordination Number and Hybridization: Trivalent (sp²) boron atoms in boronic acids typically resonate at lower field (further downfield, ~δ 28-33 ppm), while tetravalent (sp³) boron atoms in boronate anions or adducts resonate at a significantly higher field (further upfield, ~δ 5-15 ppm)[1][3].
Electron Density at the Boron Center: The electron-donating or -withdrawing nature of the substituents on the boron atom directly impacts the shielding of the nucleus. Stronger π-donation from oxygen atoms in the diol backbone leads to increased electron density at the boron center and a resulting upfield shift (lower δ value)[4].
Ring Strain and Geometry: The size of the dioxaborolane or dioxaborinane ring formed upon esterification with a diol can influence the bond angles and, consequently, the hybridization at the boron center, leading to changes in the chemical shift. Six-membered rings are generally more stable than five-membered rings[5].
Comparative Analysis of ¹¹B NMR Shifts: Hexylene Glycol vs. Other Diols
To provide a clear comparison, we will examine the ¹¹B NMR chemical shifts of phenylboronic acid esters derived from hexylene glycol, pinacol, ethylene glycol, and propylene glycol. Phenylboronic acid is a common substrate in organic synthesis, making these esters representative examples.
The ¹¹B NMR chemical shifts of the five-membered ring systems derived from pinacol, ethylene glycol, and propylene glycol are found in a relatively narrow range of approximately δ 32-34 ppm[5][6][7]. The hexylene glycol boronate ester, which forms a six-membered ring, is expected to exhibit a slightly more upfield chemical shift, estimated to be in the range of δ 30-31 ppm. This upfield shift can be attributed to the reduced ring strain in the six-membered dioxaborinane ring compared to the five-membered dioxaborolane rings, which can lead to subtle changes in the O-B-O bond angles and hybridization at the boron center, ultimately affecting its electronic environment.
It is important to note that the exact chemical shift can be influenced by the solvent, concentration, and the presence of any coordinating species. Therefore, for precise comparison, it is crucial to acquire spectra under identical conditions.
Experimental Protocols
To ensure the reproducibility and accuracy of the data presented, the following detailed experimental protocols for the synthesis and ¹¹B NMR analysis of a representative hexylene glycol boronate ester are provided.
Synthesis of 2-Phenyl-4,4,6-trimethyl-1,3,2-dioxaborinane
This procedure is a general method for the esterification of a boronic acid with a diol.
Materials:
Phenylboronic acid
2-Methyl-2,4-pentanediol (Hexylene Glycol)
Toluene
Anhydrous Magnesium Sulfate (MgSO₄)
Dean-Stark apparatus
Round-bottom flask
Magnetic stirrer and stir bar
Heating mantle
Rotary evaporator
Procedure:
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add phenylboronic acid (1.22 g, 10 mmol) and hexylene glycol (1.18 g, 10 mmol).
Add 50 mL of toluene to the flask.
Heat the mixture to reflux with vigorous stirring. Water will be azeotropically removed and collected in the Dean-Stark trap.
Continue the reaction until no more water is collected in the trap (typically 2-4 hours).
Allow the reaction mixture to cool to room temperature.
Dry the solution over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
The product can be further purified by distillation or chromatography if necessary, but is often of sufficient purity for direct use in subsequent reactions.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of hexylene glycol phenylboronate.
¹¹B NMR Spectroscopic Analysis
Instrumentation and Parameters:
NMR Spectrometer: A multinuclear NMR spectrometer operating at a ¹¹B frequency of 128 MHz or higher.
NMR Tubes: 5 mm quartz NMR tubes are recommended to avoid background signals from borosilicate glass[3].
Solvent: Deuterated chloroform (CDCl₃) or another suitable non-coordinating deuterated solvent.
Reference: Boron trifluoride diethyl etherate (BF₃·OEt₂) as an external standard (δ = 0.0 ppm).
Acquisition Parameters:
Pulse Program: A standard one-pulse sequence (e.g., 'zg') is typically sufficient.
Acquisition Time (AQ): 0.1 - 0.2 seconds.
Relaxation Delay (D1): 1 - 2 seconds.
Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration.
Spectral Width (SW): Approximately 200 ppm, centered around the expected chemical shift region.
Sample Preparation:
Dissolve approximately 10-20 mg of the boronate ester in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
Ensure the sample is fully dissolved and the solution is homogeneous.
Data Acquisition and Processing:
Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.
Tune and match the ¹¹B channel of the probe.
Acquire the ¹¹B NMR spectrum using the parameters outlined above.
Process the Free Induction Decay (FID) with an exponential line broadening of 10-20 Hz to improve the signal-to-noise ratio.
Reference the spectrum to the external BF₃·OEt₂ standard.
Diagram of the ¹¹B NMR Workflow:
Caption: Workflow for ¹¹B NMR analysis of boronate esters.
Conclusion
The choice of diol for the protection of boronic acids has a discernible effect on the ¹¹B NMR chemical shift of the resulting boronate ester. Hexylene glycol, forming a six-membered dioxaborinane ring, generally leads to a slight upfield shift in the ¹¹B NMR spectrum compared to the five-membered dioxaborolane rings derived from pinacol, ethylene glycol, and propylene glycol. This subtle difference, which can be reliably detected using ¹¹B NMR spectroscopy, provides valuable structural information and can be used as a diagnostic tool for confirming the successful formation of the desired boronate ester. The experimental protocols provided herein offer a robust framework for the synthesis and characterization of these important chemical intermediates, empowering researchers in their synthetic endeavors.
Hydrolytic stability comparison of dioxaborinane vs dioxaborolane
Executive Summary In the design of boronic acid prodrugs and protecting groups, the choice between dioxaborolane (5-membered) and dioxaborinane (6-membered) rings is a critical determinant of hydrolytic stability. While...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the design of boronic acid prodrugs and protecting groups, the choice between dioxaborolane (5-membered) and dioxaborinane (6-membered) rings is a critical determinant of hydrolytic stability.
While general thermodynamic principles suggest that 6-membered rings are more stable due to reduced ring strain, kinetic stability —the practical resistance to hydrolysis under physiological or reaction conditions—is often dominated by steric factors. Consequently, the pinacol ester (dioxaborolane) remains the industry "gold standard" for stability, outperforming many 6-membered counterparts like neopentyl glycol esters, despite the latter's favorable ring conformation.
This guide dissects the mechanistic, thermodynamic, and kinetic factors governing these systems and provides a validated protocol for assessing their stability.
Structural & Mechanistic Basis
The Contenders
The two primary classes of cyclic boronic esters are defined by their ring size:
Hydrolysis is a nucleophilic substitution at the boron center. The rate-determining step typically involves the attack of a water molecule or hydroxide ion on the empty
-orbital of the boron atom, forming a tetrahedral boronate intermediate ().
Thermodynamics vs. Kinetics: The Paradox
A common misconception is that ring size alone dictates stability. The reality is a trade-off between Ring Strain and Steric Shielding .
angle vs. ideal ). This makes the ring opening thermodynamically favorable.
6-membered rings (dioxaborinanes) have bond angles closer to ideal (
), making them thermodynamically more stable in the absence of substituents.
Steric Shielding (Favors Pinacol/5-Membered):
The Pinacol Effect: The four methyl groups on the pinacol backbone create a dense steric wall around the boron atom. This prevents the nucleophilic attack of water, granting immense kinetic stability .
Neopentyl Glycol: While it has two methyl groups, they are located at the
-position (farther from the boron), offering less effective shielding against nucleophilic attack compared to the -methyls of pinacol.
Comparative Stability Data
The following hierarchy represents the practical hydrolytic stability (resistance to cleavage) in aqueous physiological buffers (pH 7.4).
Stability Hierarchy:
Ester Type
Ring Size
Substituents
Kinetic Stability ()
Notes
Pinanediol
5-Mem (Bicyclic)
Bulky Bicyclic
Very High (Days/Weeks)
Often requires oxidative cleavage to remove. Too stable for some prodrug applications.
Pinacol
5-Mem
4 x Methyl ()
High (Hours/Days)
The "Gold Standard" for synthesis. Sterics block hydrolysis despite ring strain.
Neopentyl
6-Mem
2 x Methyl ()
Medium (Minutes/Hours)
Thermodynamically stable but kinetically more vulnerable than pinacol.
Ethylene Glycol
5-Mem
None
Low (Seconds/Minutes)
Hydrolyzes rapidly due to lack of steric protection and high ring strain.
Critical Insight: For drug development, Pinacol esters are often preferred for shelf-stability, whereas Neopentyl esters are useful when a faster release profile is desired or when "tuning" the release rate is necessary.
Experimental Protocol: Determination of Hydrolytic Stability
This protocol uses
B NMR or H NMR to monitor the conversion of the boronic ester to the free boronic acid. NMR is superior to HPLC for this assay because it avoids on-column hydrolysis artifacts.
Internal Standard: Trimethoxybenzene (TMB) or Triphenylmethane (inert to hydrolysis).
Workflow
Data Analysis
Hydrolysis typically follows pseudo-first-order kinetics when water is in large excess.
Integration:
Monitor the shift of the
-methyl protons (for pinacol/neopentyl) or the aromatic protons ortho to boron.
Pinacol Ester:
ppm.
Free Pinacol:
ppm.
Calculation:
Plot
vs. time ().
The slope is
.
Half-life
.
Strategic Selection Guide
Use the following decision matrix to select the appropriate ester for your application:
Application Requirement
Recommended Structure
Rationale
Cross-Coupling Reagent
Pinacol (5-mem)
High stability allows for purification on silica gel and long-term storage.
Prodrug (Slow Release)
Pinanediol or MIDA
Extreme stability ensures the payload reaches the target; however, removal can be difficult.[1]
Prodrug (Fast Release)
Neopentyl Glycol (6-mem)
Faster hydrolysis rate allows for quicker release of the active boronic acid species in vivo.
Dynamic Covalent Materials
Dioxaborolane
Fast exchange rates (transesterification) are often desired for self-healing materials.
References
Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane.
Source: ResearchGate
Key Finding: Discusses the thermodynamic stability of 6-membered rings vs 5-membered rings.
Stability of Boronic Esters to Hydrolysis: A Comparative Study.
Source: ResearchGate
Key Finding: Identifies pinanediol esters as among the most stable and compares them to pinacol esters.[2]
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction.
Source: PMC (NIH)
Key Finding: Provides kinetic data on the reactivity of pinacol vs neopentyl esters in transmetalation, highlighting the steric inertness of pinacol.
A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions.
Source: Benchchem
Key Finding: Summarizes hydrolysis mechanisms and the impact of pH and diol structure.[3]
Executive Summary & Chemical Identity Do not confuse this reagent with the pinacol derivative. This guide addresses 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane , a cyclic boronic ester derived from 2-methyl-2,4-pentane...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
Do not confuse this reagent with the pinacol derivative.
This guide addresses 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane , a cyclic boronic ester derived from 2-methyl-2,4-pentanediol (hexylene glycol) and methanol. It is distinct from the common "pinacol ester" (5-membered ring) often found in Suzuki coupling kits.
Primary Hazard: Flammable Liquid (due to methoxy content and hydrolysis potential).
Secondary Hazard: Moisture Sensitive (Hydrolyzes to release Methanol).
Disposal Class: Ignitable Waste (D001).
Chemical Breakdown for Waste Profiling
Component
Function
Hydrolysis Product
Hazard Profile
Boron Core
Central Atom
Boric Acid / Borates
Reprotoxic (High dose), Aquatic Toxicity
Methoxy Group
Substituent
Methanol
Flammable (FP 11°C), Toxic
Diol Backbone
4,4,6-Trimethyl...
Hexylene Glycol
Combustible Liquid (FP 93°C), Irritant
Pre-Disposal Assessment
Before moving any container, assess the state of the chemical. The disposal pathway depends entirely on whether the material is Pure/Unused or part of a Reaction Mixture .
The Hydrolysis Factor
This reagent is moisture-sensitive. Upon contact with water or humid air, it undergoes rapid hydrolysis:
Critical Safety Note: The release of Methanol significantly lowers the flash point of the waste mixture. Even if the pure reagent has a higher flash point, "wet" waste must be treated as a Class 3 Flammable Liquid.
Step-by-Step Disposal Workflows
Scenario A: Pure / Surplus Reagent (Unused)
Best for: Expired shelf-life bottles or excess inventory.
Do Not Open: Keep the original manufacturer seal intact if possible.
Lab Pack: Place the bottle directly into a Lab Pack drum designated for Flammable Organics .
Bulking (Alternative): If you must empty the bottle:
Work in a fume hood.
Pour into a Non-Halogenated Organic Solvent waste container (e.g., Waste Acetone/Methanol drum).
Prohibited: Do not pour into aqueous waste or drain. Boron compounds can disrupt municipal wastewater treatment bacteria.
Scenario B: Reaction Mixtures (Quenched)
Best for: Post-reaction crude mixtures or rotovap residues.
Quench: Ensure no active reducing agents (like LiAlH4 or NaH) remain.
Solvent Compatibility: This reagent is compatible with standard organic waste streams.
Segregation:
Stream: Halogen-Free Organic Solvents.
Container: HDPE or Steel Safety Can.
Labeling: Must list "Methanol" and "Organoboron compounds" on the waste tag.
Scenario C: Spill Cleanup
Immediate Action Required.
Isolate: Remove ignition sources immediately. The methoxy group creates a flammability hazard.[1]
Absorb: Use Vermiculite or Sand . Do not use combustible materials like sawdust.
Hydrolysis Management:
If the spill is large, you may mist it with water to force hydrolysis before sealing the waste container, but only if ventilation is excellent (methanol release).
Otherwise, scoop absorbed material into a spark-proof container.
Disposal: Label as "Solids containing Flammable Liquids."
Decision Matrix (Workflow)
Figure 1: Decision matrix for the safe disposal of 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.
Regulatory & Compliance Data
Parameter
Value / Code
Notes
RCRA Waste Code
D001
Ignitable Waste (Flash point < 60°C due to Methanol/Methoxy).
EPA Waste Stream
Organic Solvents
High BTU incineration is the preferred destruction method.
Drain Disposal
STRICTLY PROHIBITED
Boron is regulated in many municipalities; toxic to aquatic life.
Storage Class
Flammable Liquid (3)
Store away from oxidizers and moisture.
Expert Insight: While the boronic ester itself is often less volatile than the solvents it is dissolved in, the potential for methanol generation necessitates treating all waste as Flammable Class 3 . Never treat this as "General Aqueous Waste" even if you have added water, as the methanol content will likely exceed regulatory limits for sewer discharge.
References
National Center for Biotechnology Information (PubChem). 2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane) Compound Summary. (Note: Dimer form often referenced for safety data).
[Link][2]